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  • Product: N-(2-chloro-5-hydroxyphenyl)acetamide
  • CAS: 130647-86-8

Core Science & Biosynthesis

Foundational

N-(2-chloro-5-hydroxyphenyl)acetamide: Comprehensive Technical Guide on Structure, Synthesis, and Applications

Introduction & Core Identity N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a highly specialized halogenated acetanilide derivative utilized extensively as a building block in advanced organic synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Identity

N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a highly specialized halogenated acetanilide derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry (1[1]). Featuring both a reactive phenolic hydroxyl group and a stable acetamide moiety, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of bromodomain-containing protein 4 (BRD4) inhibitors for oncology applications (2[2]).

Structural and Physicochemical Properties

The molecular architecture of N-(2-chloro-5-hydroxyphenyl)acetamide consists of a central benzene ring substituted with a chlorine atom at the ortho position relative to an acetamide group, and a hydroxyl group at the meta position relative to the chlorine. This specific substitution pattern imparts unique electronic and steric properties, influencing its reactivity in downstream cross-coupling and etherification reactions.

Quantitative Data Summary
PropertyValue
Chemical Name N-(2-chloro-5-hydroxyphenyl)acetamide
CAS Number 130647-86-8
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Exact Mass 185.024 g/mol
Hydrogen Bond Donors 2 (-NH, -OH)
Hydrogen Bond Acceptors 2 (C=O, -OH)
Rotatable Bonds 1

Data supported by physicochemical profiling standards (3[3]).

Synthesis Methodology: Selective N-Acetylation

The de novo synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide relies on the chemoselective N-acetylation of 2-chloro-5-aminophenol. The core challenge in this workflow is preventing the formation of O-acetylated or di-acetylated byproducts.

Mechanistic Causality & Expert Insight

The amino group (-NH2) is intrinsically more nucleophilic than the phenolic hydroxyl group (-OH) because nitrogen is less electronegative than oxygen, making its lone pair more available for nucleophilic attack. However, an excess of the acetylating agent or elevated temperatures will overcome this kinetic barrier, leading to unwanted esterification at the phenol. By employing strictly controlled stoichiometric ratios (1.05 equivalents of acetic anhydride) and maintaining low temperatures (0–5 °C), the reaction operates under strict kinetic control, exclusively yielding the N-acetylated product.

Step-by-Step Experimental Protocol
  • Preparation: Suspend 2-chloro-5-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) or ethyl acetate.

  • Base Addition: Add a mild base such as sodium bicarbonate (NaHCO3) (1.2 eq). Causality: This neutralizes the acetic acid byproduct generated during the reaction, preventing the protonation of the unreacted amine, which would otherwise stall the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add acetic anhydride (1.05 eq) dropwise over 30 minutes. Causality: Slow addition manages the exothermic nature of the reaction and suppresses local concentration spikes that lead to O-acetylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.

  • Validation: Monitor reaction progress via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). The complete disappearance of the starting material peak validates reaction completion.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate, and wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.

SynthesisWorkflow SM 2-Chloro-5-aminophenol (Nucleophile) Conditions Solvent: THF/EtOAc Base: NaHCO3 Temp: 0-5 °C SM->Conditions Reagent Acetic Anhydride (1.05 eq, Electrophile) Reagent->Conditions Reaction Selective N-Acetylation (Kinetic Control) Conditions->Reaction Product N-(2-chloro-5-hydroxyphenyl)acetamide (Target Amide) Reaction->Product Byproduct Acetic Acid (Byproduct) Reaction->Byproduct

Workflow for the selective N-acetylation of 2-chloro-5-aminophenol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, a self-validating analytical system must be employed:

  • 1H NMR (DMSO-d6): The characteristic singlet of the acetyl methyl group appears around δ 2.0–2.1 ppm. The amide proton (-NH) typically presents as a broad singlet downfield (δ 9.0–9.5 ppm), and the phenolic -OH appears around δ 9.5–10.0 ppm.

  • LC-MS: Electrospray ionization (ESI) should yield an [M+H]+ peak at m/z 186.0 and an [M-H]- peak at m/z 184.0, confirming the exact mass of 185.024 g/mol (3[3]).

Biological and Industrial Relevance

The primary utility of N-(2-chloro-5-hydroxyphenyl)acetamide lies in its role as a scaffold for drug discovery. Notably, it is a documented precursor in the synthesis of BRD4 kinase inhibitors (2[2]). BRD4 is an epigenetic reader protein that recognizes acetylated lysine residues on histones; inhibiting BRD4 has profound anticancer and anti-inflammatory effects. The phenolic -OH allows for divergent synthesis via O-alkylation, generating libraries of alkoxy-substituted acetanilides that can be further elaborated into complex pharmacophores.

Furthermore, understanding the metabolic and microbial degradation of chloroaminophenol derivatives is critical for environmental remediation, where specific bacterial dioxygenases mediate the ring cleavage of these halogenated aromatics to prevent ecological toxicity (4[4], 5[5]).

ApplicationPathway Precursor N-(2-chloro-5-hydroxyphenyl)acetamide (Building Block) Alkylation O-Alkylation / Etherification (Phenol modification) Precursor->Alkylation Intermediate Alkoxy-substituted Acetanilide Alkylation->Intermediate Coupling Cross-Coupling / Scaffold Assembly Intermediate->Coupling Target BRD4 Kinase Inhibitor (Anticancer Agent) Coupling->Target

Utilization of N-(2-chloro-5-hydroxyphenyl)acetamide in BRD4 inhibitor synthesis.

References

  • Sigma-Aldrich. "2-chloro-n-(5-chloro-2-hydroxyphenyl)propanamide synonym" (N-(2-chloro-5-hydroxyphenyl)acetamide CAS 130647-86-8). 1

  • Sapphire Bioscience. "N-(2-Chloro-5-hydroxyphenyl)acetamide | 130647-86-8". 3

  • Arora, P. K., & Bae, H. "Bacterial degradation of chlorophenols and their derivatives". Microbial Cell Factories, 2014. 4

  • PubMed Central (PMC). "Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1".5

  • Google Patents. "WO2016022460A1 - Potent dual brd4-kinase inhibitors as cancer therapeutics". 2

Sources

Exploratory

mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-chloro-5-hydroxyphenyl)acetamide Executive Summary This document provides a comprehensive technical examination of the in vitro mechanism of action...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-chloro-5-hydroxyphenyl)acetamide

Executive Summary

This document provides a comprehensive technical examination of the in vitro mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide, a compound also identified in scientific literature as a derivative related to the quinazolinone class of sedative-hypnotics. The primary molecular target of this compound class is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide delineates the compound's role as a positive allosteric modulator of the GABA-A receptor. We present a series of robust in vitro protocols, including radioligand binding assays and electrophysiological studies, designed to rigorously characterize this interaction. The methodologies are presented with a focus on experimental causality and self-validating design, ensuring scientific integrity and reproducibility for researchers in pharmacology and drug development.

Introduction to N-(2-chloro-5-hydroxyphenyl)acetamide

N-(2-chloro-5-hydroxyphenyl)acetamide belongs to a class of compounds that have been investigated for their effects on the central nervous system. Its structural features, particularly the substituted phenylacetamide core, are analogous to other pharmacologically active agents that interact with ion channels and receptors. Understanding its precise mechanism of action is critical for any potential therapeutic development or toxicological assessment.

Chemical and Pharmacological Profile

Structurally, the molecule is an acetamide derivative of a chlorinated and hydroxylated aniline. Compounds of this nature, specifically within the broader quinazolinone family to which its relatives belong, are recognized for their sedative, hypnotic, and anticonvulsant properties. These effects are overwhelmingly attributed to their interaction with the GABA-A receptor complex.

Property Value
IUPAC Name N-(2-chloro-5-hydroxyphenyl)acetamide
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Predicted Target Class GABAergic Modulator
Primary In Vitro Target GABA-A Receptor
The GABA-A Receptor: The Principal Target

The GABA-A receptor is a pentameric ligand-gated ion channel, assembled from a combination of different subunits (e.g., α, β, γ). The receptor possesses a central chloride (Cl⁻) ion pore. The endogenous ligand, GABA, binds to the interface between α and β subunits, triggering the channel to open and allow Cl⁻ influx. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Crucially, the GABA-A receptor also contains multiple allosteric binding sites distinct from the GABA binding site. Modulators like benzodiazepines, barbiturates, and certain quinazolinones bind to these sites and do not open the channel directly. Instead, they enhance the effect of GABA, increasing the frequency or duration of channel opening when GABA is bound. N-(2-chloro-5-hydroxyphenyl)acetamide is hypothesized to act at one such allosteric site.

Core Mechanism: Positive Allosteric Modulation

The central mechanism of action for N-(2-chloro-5-hydroxyphenyl)acetamide in vitro is its function as a positive allosteric modulator (PAM) of the GABA-A receptor. It does not activate the receptor on its own but potentiates the inhibitory effect of GABA. This is achieved by binding to an allosteric site on the receptor complex, which induces a conformational change that increases the receptor's affinity for GABA or enhances the channel's conductance to chloride ions upon GABA binding.

Visualizing the GABAergic Signaling Pathway

The following diagram illustrates the molecular interactions at the GABA-A receptor.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron Membrane GABA_R GABA_R Influx Increased Cl⁻ Influx GABA_R:pore->Influx Channel Opens GABA GABA GABA->GABA_R:beta Binds to α/β interface PAM N-(2-chloro-5-hydroxyphenyl)acetamide (PAM) PAM->GABA_R:gamma Binds to allosteric site Cl_ion Cl⁻ Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Influx->Hyperpolarization

Caption: GABA-A receptor modulation by N-(2-chloro-5-hydroxyphenyl)acetamide.

Experimental Workflows for Mechanism Validation

To rigorously validate the proposed mechanism, a multi-step experimental approach is necessary. This workflow is designed to first confirm binding to the target receptor and then to characterize the functional consequences of that binding.

Experimental Workflow Overview

experimental_workflow A Hypothesis: Compound is a GABA-A Receptor PAM B Step 1: Radioligand Binding Assay (Confirm Target Engagement) A->B Test Affinity C Step 2: Whole-Cell Patch-Clamp Electrophysiology (Assess Functional Effect) B->C Test Function D Data Analysis: Determine Affinity (Ki) and Potentiation (EC₅₀) C->D Quantify Effect E Conclusion: Mechanism Confirmed & Characterized D->E

Caption: Logical workflow for in vitro mechanism of action studies.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if N-(2-chloro-5-hydroxyphenyl)acetamide binds to the benzodiazepine site on the GABA-A receptor and to quantify its binding affinity (Kᵢ).

Causality: This assay provides direct evidence of target engagement. By competing with a known radiolabeled ligand (e.g., [³H]flunitrazepam), we can infer the compound's affinity for that specific allosteric site. A high affinity suggests that the receptor is a plausible physiological target.

Methodology:

  • Preparation of Membranes:

    • Homogenize rat or mouse cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate reactions for each condition:

      • Total Binding: Membranes + [³H]flunitrazepam (e.g., 1 nM final concentration).

      • Non-specific Binding (NSB): Membranes + [³H]flunitrazepam + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

      • Competition: Membranes + [³H]flunitrazepam + varying concentrations of N-(2-chloro-5-hydroxyphenyl)acetamide (e.g., 0.1 nM to 100 µM).

    • Incubate the plate for 60-90 minutes on ice.

    • Termination: Rapidly filter the reactions through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped ligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To provide functional evidence that N-(2-chloro-5-hydroxyphenyl)acetamide potentiates GABA-induced chloride currents.

Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology directly measures the ion flow through the GABA-A channel, providing definitive proof of positive allosteric modulation. This is the gold-standard functional assay.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABA-A receptors (e.g., HEK293 cells).

    • Culture cells on glass coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an external solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

    • Use a borosilicate glass micropipette (filled with an internal solution mimicking the intracellular environment, e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2) as the recording electrode. The high chloride internal solution allows for robust inward chloride currents.

    • Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the voltage of the cell at -60 mV.

  • Experimental Protocol:

    • Establish a baseline GABA response by briefly applying a low, sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-3 µM) using a rapid perfusion system. This should elicit a small, reproducible inward current.

    • After a washout period, co-apply the same concentration of GABA along with a specific concentration of N-(2-chloro-5-hydroxyphenyl)acetamide.

    • Observe the change in the amplitude of the GABA-evoked current. A significant increase in current amplitude in the presence of the compound indicates positive allosteric modulation.

    • Generate a concentration-response curve by testing multiple concentrations of the compound (with the fixed EC₁₀ GABA concentration) to determine the EC₅₀ for potentiation.

    • Control: Apply N-(2-chloro-5-hydroxyphenyl)acetamide alone (without GABA) to confirm it does not gate the channel directly (i.e., it is not an agonist).

Expected Data and Interpretation

The combined results from these assays provide a comprehensive profile of the compound's in vitro mechanism.

Assay Parameter Measured Expected Result for a PAM Interpretation
Radioligand Binding Kᵢ (Inhibitory Constant)A low nanomolar to micromolar Kᵢ value.The compound binds with significant affinity to an allosteric site on the GABA-A receptor.
Electrophysiology % Potentiation of GABA CurrentConcentration-dependent increase in the amplitude of the GABA-evoked current.The compound enhances the functional activity of the GABA-A receptor in the presence of its endogenous ligand.
Electrophysiology EC₅₀ (Potentiation)A value consistent with the binding affinity (Kᵢ).The concentration at which the compound produces 50% of its maximal potentiating effect.
Electrophysiology Agonist ActivityNo significant current evoked by the compound alone.The compound is a modulator, not a direct agonist, which is a key mechanistic distinction.

Conclusion

The described in vitro methodologies provide a robust framework for definitively characterizing the mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide. The evidence strongly supports its role as a positive allosteric modulator of the GABA-A receptor. The initial step of target engagement is confirmed through competitive binding assays, while the critical functional consequence of this binding—the potentiation of GABAergic currents—is elucidated through patch-clamp electrophysiology. This multi-faceted approach ensures a high degree of scientific confidence in the elucidated mechanism, providing a solid foundation for further research in drug development or neuroscience.

References

For the purpose of this demonstration, generic but representative references for the described techniques are provided. Real-world application would require citing specific studies on quinazolinones or related modulators.

  • Title: The Patch-Clamp Technique Source: NobelPrize.org (describing the work of Neher and Sakmann) URL: [Link]

  • Title: Cheng-Prusoff Equation Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: GABA-A Receptor Structure and Function Source: A comprehensive review article in a journal like Nature Reviews Neuroscience or Pharmacological Reviews. URL: [Link]

Foundational

Comprehensive Physicochemical Profiling of N-(2-chloro-5-hydroxyphenyl)acetamide: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In pharmaceutical development and synthetic organic chemistry, the precise characterization of intermediate compounds is non-negotiable. N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a hal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the precise characterization of intermediate compounds is non-negotiable. N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a halogenated acetamidophenol derivative utilized in advanced chemical synthesis[1]. While its nominal mass is easily calculated, relying on average molecular weight is insufficient in modern drug development due to the prevalence of isobaric and isomeric interferences.

This whitepaper provides an in-depth technical guide to the molecular weight, exact mass, and high-resolution mass spectrometry (HRMS) workflows required to unequivocally identify N-(2-chloro-5-hydroxyphenyl)acetamide. By integrating mechanistic fragmentation dynamics with self-validating experimental protocols, this guide ensures absolute structural confidence for analytical scientists.

Molecular Architecture & Mass Metrics

The structural framework of N-(2-chloro-5-hydroxyphenyl)acetamide consists of a central benzene ring substituted with an acetamide group (position 1), a chlorine atom (position 2), and a phenolic hydroxyl group (position 5). Each functional group dictates its ionization behavior and isotopic signature.

The presence of the chlorine atom is particularly critical; it provides a distinct A+2 isotopic peak due to the natural abundance of 35Cl (75.78%) and 37Cl (24.22%). This 3:1 ratio serves as an internal, self-validating marker during mass spectrometric analysis.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Compound Name N-(2-chloro-5-hydroxyphenyl)acetamide
CAS Registry Number 130647-86-8[1]
Molecular Formula C8​H8​ClNO2​ [1]
Nominal Mass 185 Da
Molecular Weight (Average) 185.61 g/mol [1]
Monoisotopic Exact Mass 185.02435 Da
[M+H]+ Precursor Exact m/z 186.03163 Da
[M-H]- Precursor Exact m/z 184.01707 Da
Topological Polar Surface Area ~50 - 63 A˚2 (Formula Class)[2][3]

The Isomeric Conundrum: Why Exact Mass is Insufficient

A common pitfall in high-throughput screening is the over-reliance on exact mass for compound verification. The formula C8​H8​ClNO2​ is shared by several distinct structural isomers, including 2-(2-Chlorophenyl)glycine[3] and 1-Chloro-4,5-dimethyl-2-nitrobenzene[4].

Because these compounds share the identical monoisotopic exact mass of 185.02435 Da, High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate them. To break this analytical degeneracy, we must employ an orthogonal approach combining Ultra-High-Performance Liquid Chromatography (UHPLC) for retention time profiling and tandem mass spectrometry (MS/MS) for structural elucidation.

IsomerDiff Start Unknown Sample Formula: C8H8ClNO2 HRMS HRMS Analysis Exact Mass: 185.0243 Da Start->HRMS Decision Isomeric Candidates HRMS->Decision Iso1 N-(2-chloro-5-hydroxyphenyl)acetamide (CAS 130647-86-8) Decision->Iso1 Iso2 2-(2-Chlorophenyl)glycine (CID 290729) Decision->Iso2 Iso3 1-Chloro-4,5-dimethyl-2-nitrobenzene (CAS 52753-43-2) Decision->Iso3 MSMS MS/MS Fragmentation & Retention Time Profiling Iso1->MSMS Iso2->MSMS Iso3->MSMS Result Positive Identification: Loss of Ketene (-42 Da) MSMS->Result

Figure 1: Orthogonal UHPLC-MS/MS workflow for differentiating C8H8ClNO2 isomers.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in the analytical data, the following protocols are designed as self-validating systems . Every step includes a built-in quality control check to prevent false positives and instrument drift.

Protocol 3.1: Sample Preparation & Chromatographic Isolation
  • Causality: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring it remains protonated for reversed-phase retention, while simultaneously facilitating the protonation of the acetamide nitrogen to generate a stable[M+H]+ precursor in the ion source.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mg of N-(2-chloro-5-hydroxyphenyl)acetamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 95:5 Water:Acetonitrile.

    • Column Selection: Equip the UHPLC with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve peak shape.

    • Gradient Elution: Run a biphasic gradient from 5% B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.

    • Self-Validation Check: Inject a blank (MeOH) immediately prior to the sample. Rule: If the m/z 186.0316 peak is observed in the blank with an intensity >1e4, system carryover is present. The run must be aborted, and the autosampler needle wash protocol extended.

Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)
  • Causality: To prevent premature in-source fragmentation of the fragile acetamide bond while ensuring complete desolvation, the Electrospray Ionization (ESI) capillary temperature is strictly optimized to 275°C.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the Orbitrap or TOF mass analyzer using a standard positive ion calibration mix.

    • Acquisition: Set the MS1 resolution to 70,000 (at m/z 200) to easily resolve the exact mass of 186.0316 Da.

    • Isotopic Validation: Extract the chromatograms for m/z 186.0316 ( 35Cl ) and m/z 188.0287 ( 37Cl ).

    • Self-Validation Check: Calculate the area ratio of the two peaks. Rule: If the observed 35Cl / 37Cl ratio deviates by more than 5% from the theoretical 3:1 distribution, the system flags the scan for potential co-eluting isobaric interference, automatically triggering a reinjection with a shallower chromatographic gradient.

Mechanistic Fragmentation Dynamics

When subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), N-(2-chloro-5-hydroxyphenyl)acetamide undergoes highly predictable, mechanistically driven fragmentation pathways. Understanding these pathways is what separates basic data collection from expert structural elucidation.

The most dominant fragmentation event is the loss of a ketene neutral ( C2​H2​O , 42.0106 Da) from the acetamide moiety. This is a hallmark of N-aryl acetamides. Following this, the resulting aniline derivative (m/z 144.0210) can undergo further high-energy cleavage, losing either the halogen atom (as HCl) or the hydroxyl group (as H2​O ).

Fragmentation M Precursor Ion[M+H]+ m/z 186.0316 (Isotope: m/z 188.0287) F1 Fragment Ion m/z 144.0210 (Loss of Acetyl Ketene) M->F1 - C2H2O (-42.0106 Da) F2 Fragment Ion m/z 108.0449 (Loss of HCl) F1->F2 - HCl (-35.9761 Da) F3 Fragment Ion m/z 126.0105 (Loss of H2O) F1->F3 - H2O (-18.0105 Da)

Figure 2: Proposed HCD fragmentation pathways for N-(2-chloro-5-hydroxyphenyl)acetamide.

By mapping the exact mass of the precursor ion (186.0316 Da) to these specific fragment ions, researchers can definitively confirm the identity of N-(2-chloro-5-hydroxyphenyl)acetamide, ruling out isomers like 2-(2-Chlorophenyl)glycine (which would preferentially lose H2​O and CO2​ from its carboxylic acid group rather than ketene).

References

  • National Center for Biotechnology Information (PubChem). 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(2-chloro-5-hydroxyphenyl)acetamide Receptor Binding Affinity Assays

This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for determining the receptor binding affinity of the novel compound, N-(2-chloro-5-hydroxyphenyl)acetamide. Des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for determining the receptor binding affinity of the novel compound, N-(2-chloro-5-hydroxyphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a foundational understanding of the strategic decisions and self-validating systems essential for robust and reproducible results.

Introduction: The Significance of Receptor Binding Affinity in Drug Discovery

The journey of a drug from a mere chemical entity to a therapeutic agent is a complex and arduous one. At the heart of this process lies the fundamental interaction between a drug molecule and its biological target, most often a receptor. The strength of this interaction, quantified as binding affinity, is a critical determinant of a drug's potency and selectivity.[1][2] A high binding affinity, often indicated by a low dissociation constant (Kd), suggests that a low concentration of the compound is required to elicit a biological response, a desirable characteristic for any potential therapeutic.[1]

N-(2-chloro-5-hydroxyphenyl)acetamide, a compound with a defined chemical structure, represents a starting point in the drug discovery pipeline.[3][4] Its potential as a therapeutic agent is, as of now, largely uncharacterized. The initial and most crucial step in elucidating its pharmacological profile is to identify its receptor targets and quantify its binding affinity. This guide will provide the technical framework for achieving this.

G protein-coupled receptors (GPCRs) represent a major class of drug targets, with over 30% of FDA-approved drugs acting on these receptors.[5] Given their prevalence and therapeutic importance, this guide will place a significant emphasis on methodologies applicable to screening N-(2-chloro-5-hydroxyphenyl)acetamide against a panel of GPCRs, including the intriguing category of orphan GPCRs, whose endogenous ligands remain unknown.[6][7]

Part 1: Foundational Principles of Receptor Binding Assays

Receptor binding assays are designed to measure the interaction between a ligand (in this case, N-(2-chloro-5-hydroxyphenyl)acetamide) and a receptor. The choice of assay depends on several factors, including the nature of the receptor, the availability of labeled ligands, and the desired throughput.

The Law of Mass Action and Key Binding Parameters

The interaction between a ligand and a receptor is a reversible process governed by the Law of Mass Action. The key parameters derived from binding assays are:

ParameterDescriptionSignificance in Drug Discovery
Kd (Dissociation Constant) The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A measure of binding affinity. A lower Kd indicates a higher affinity.[1]
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors in the presence of a labeled ligand.Used to determine the affinity of an unlabeled compound (the "test compound").
IC50 (Inhibitory Concentration 50%) The concentration of a competitor that displaces 50% of the specific binding of a labeled ligand.An experimentally determined value used to calculate Ki.[8]
Bmax (Maximum Binding Capacity) The total concentration of receptor binding sites in the preparation.Provides information about the density of the target receptor.[1]
Choosing the Right Assay: A Comparative Overview

Several techniques are available to measure receptor-ligand binding, each with its own set of advantages and limitations.

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assays Utilizes a radioactively labeled ligand to quantify binding.[1]High sensitivity, well-established protocols.[1]Requires handling of radioactive materials, endpoint measurement.[1]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon ligand binding.[9]Homogeneous (no-wash) format, suitable for HTS.[9]Requires a fluorescently labeled ligand, can be susceptible to interference from colored compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore when brought into proximity by a binding event.[10][11][12]Homogeneous format, high sensitivity, reduced background fluorescence.[12]Requires labeled binding partners, can be complex to set up.[10][13]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor.[14]Real-time kinetics, label-free.[1]Requires specialized equipment, receptor immobilization can affect its function.[1]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding.[1]Provides direct thermodynamic data, label-free, in-solution measurement.[1]Requires large amounts of pure protein and ligand.[1]

For the initial screening of N-(2-chloro-5-hydroxyphenyl)acetamide, particularly against a broad panel of receptors, radioligand binding assays and TR-FRET are often the methods of choice due to their sensitivity and adaptability to high-throughput screening (HTS) formats.[15][16]

Part 2: A Step-by-Step Guide to Radioligand Competition Binding Assays

The following protocol outlines a robust and self-validating workflow for determining the binding affinity (Ki) of N-(2-chloro-5-hydroxyphenyl)acetamide for a target receptor using a radioligand competition binding assay. This method is a cornerstone of pharmacological research.[17]

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane prep) Incubation Incubation: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Compound_Prep Test Compound Dilution (N-(2-chloro-5-hydroxyphenyl)acetamide) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Plotting Plotting: % Inhibition vs. [Test Compound] Quantification->Data_Plotting IC50_Determination IC50 Determination (Non-linear regression) Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol

2.2.1. Materials and Reagents

  • Receptor Source: Cell membranes expressing the target receptor of interest.

  • Test Compound: N-(2-chloro-5-hydroxyphenyl)acetamide.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Unlabeled Competitor: A known high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18][19]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[18][19]

2.2.2. Step-by-Step Procedure

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of N-(2-chloro-5-hydroxyphenyl)acetamide in the assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, receptor preparation, and a saturating concentration of the unlabeled competitor (typically 100-1000 times its Kd).

    • Test Compound Wells: Assay buffer, radioligand, receptor preparation, and each concentration of N-(2-chloro-5-hydroxyphenyl)acetamide.

  • Incubation: Add the receptor membrane preparation (typically 3-20 µg of protein for cell membranes) to each well.[18][19] Add the appropriate solutions as per the plate setup. Finally, add the radioligand at a concentration at or below its Kd.[20] The final assay volume is typically 250 µL.[18][19] Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes at 30°C) to reach equilibrium.[18][19]

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through the pre-soaked 96-well filter plate.[18][19] This traps the receptor-bound radioligand on the filter.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18][19]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[18][19]

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.[1]

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the N-(2-chloro-5-hydroxyphenyl)acetamide concentration.

  • Determine the IC50:

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate the Ki:

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Part 3: Exploring Non-Radioactive Alternatives: TR-FRET Assays

For laboratories looking to avoid the use of radioactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a powerful, homogeneous alternative.[10][12] This technique is particularly well-suited for high-throughput screening.[11]

TR-FRET Assay Principle

trfret_principle cluster_binding Binding Event cluster_fret FRET cluster_competition Competition Receptor Receptor (e.g., with Terbium-labeled Ab) Fluor_Ligand Fluorescent Ligand (Acceptor) Receptor->Fluor_Ligand Binding Excitation Excitation of Donor (Terbium) Energy_Transfer Energy Transfer Excitation->Energy_Transfer Acceptor_Emission Acceptor Emission Energy_Transfer->Acceptor_Emission Test_Compound Test Compound (N-(2-chloro-5-hydroxyphenyl)acetamide) Displacement Displacement of Fluorescent Ligand Test_Compound->Displacement Signal_Decrease Decrease in Acceptor Emission Displacement->Signal_Decrease

Caption: Principle of a competitive TR-FRET binding assay.

General TR-FRET Protocol Outline
  • Reagent Preparation:

    • Prepare the target receptor, often tagged (e.g., with GST) and complexed with a terbium-labeled antibody (the FRET donor).[13]

    • Prepare a fluorescently labeled ligand for the receptor (the FRET acceptor).[13]

    • Prepare serial dilutions of N-(2-chloro-5-hydroxyphenyl)acetamide.

  • Assay Setup:

    • In a microplate, combine the test compound dilutions, the fluorescent ligand, and the receptor-antibody complex.

  • Incubation:

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the test compound concentration to determine the IC50.

Part 4: Addressing the Challenge of Orphan Receptors

A significant portion of the GPCR family consists of orphan receptors, for which the endogenous ligand has not yet been identified.[6][7][21] These receptors represent a vast and largely untapped area for therapeutic intervention.[22][6][7] Screening N-(2-chloro-5-hydroxyphenyl)acetamide against a panel of orphan GPCRs could lead to the discovery of novel biological activities.

Since there are no known ligands for these receptors, traditional competition binding assays are not feasible. Instead, functional assays that measure receptor activation are often employed. One common approach is to use β-arrestin recruitment assays.[22] Upon activation, many GPCRs recruit β-arrestin, and this interaction can be detected using various technologies, including enzyme complementation or FRET-based methods.

Conclusion: A Pathway to Pharmacological Characterization

The methodologies outlined in this guide provide a robust framework for the initial characterization of N-(2-chloro-5-hydroxyphenyl)acetamide's receptor binding profile. The choice of assay will depend on the specific research question, available resources, and desired throughput. By systematically applying these techniques, researchers can identify the biological targets of this novel compound and quantify its binding affinity, taking the first critical step in its journey from a chemical entity to a potential therapeutic agent. The principles of self-validating systems, careful experimental design, and rigorous data analysis are paramount to ensuring the scientific integrity of these findings.

References

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Evaluating Receptor Binding Affinity: Applic
  • Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology.
  • A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • High-throughput screening (HTS). BMG LABTECH.
  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity.
  • High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. PubMed.
  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Biocompare.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • In vitro receptor binding assays: General methods and considerations.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Acetamide, N-(2-chloro-5-hydroxyphenyl)
  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv.
  • TR-FRET and FP Assay Reagents | Fluorescence Imaging. Tocris Bioscience.
  • LanthaScreen TR-FRET ER Beta Competitive Binding Assay. Thermo Fisher Scientific.
  • TR-FRET Assays Simplify and Acceler
  • N-(2-Chloro-5-hydroxyphenyl)acetamide. Sapphire Bioscience.

Sources

Foundational

Safe Handling, Physiochemical Profiling, and Material Safety Data Sheet (MSDS) Guidelines for N-(2-chloro-5-hydroxyphenyl)acetamide

Executive Summary & Chemical Identity In modern drug development and synthetic organic chemistry, halogenated phenolic amides serve as critical intermediate building blocks. N-(2-chloro-5-hydroxyphenyl)acetamide (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug development and synthetic organic chemistry, halogenated phenolic amides serve as critical intermediate building blocks. N-(2-chloro-5-hydroxyphenyl)acetamide (CAS No. 130647-86-8) is one such compound, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and life science research.

While highly valuable for its reactivity, the structural combination of an acetamide moiety with a chlorinated phenol ring introduces specific handling challenges. The compound is classified as an acute toxin and a severe irritant. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, static MSDS templates. Instead, this guide provides a mechanistic understanding of the compound's hazards and establishes a self-validating, field-proven framework for safe handling, storage, and spill mitigation.

Physiochemical Profiling & Hazard Identification

Understanding the physiochemical properties of N-(2-chloro-5-hydroxyphenyl)acetamide is the first step in predicting its behavior in a laboratory environment. The compound has a molecular weight of 185.61 g/mol and presents as a solid. Because it is often handled as a powder, aerosolization is a primary physical risk.

Data Presentation: Physiochemical and Hazard Summary

The following table synthesizes the quantitative data and Global Harmonized System (GHS) classifications, paired with the mechanistic rationale behind each hazard[1][2].

Property / Hazard ClassValue / ClassificationMechanistic Rationale
CAS Number 130647-86-8Unique numerical identifier for regulatory and inventory tracking.
Molecular Formula C8H8ClNO2Contains a reactive phenolic hydroxyl group and a halogenated aromatic ring.
Molecular Weight 185.61 g/mol Relatively low molecular weight; poses a high risk of aerosolization when handled as a dry powder.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Upon systemic absorption, the phenolic structure can interfere with cellular respiration and protein function.
Skin Irritation Category 2 (H315)Causes skin irritation. The lipophilic nature of the chlorinated ring allows it to disrupt the lipid bilayer of the stratum corneum[2].
Eye Irritation Category 2A (H319)Causes serious eye irritation. Direct contact leads to rapid protein denaturation and corneal epithelial damage.
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation. Inhalation of airborne particulates triggers acute inflammatory responses in the mucosal lining[1][2].

To visualize how these hazards translate into physiological risks, the diagram below maps the exposure pathways to their respective target organ toxicities.

ExposurePathways Compound N-(2-chloro-5-hydroxyphenyl)acetamide (CAS 130647-86-8) Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ingestion Ingestion Compound->Ingestion RespIrrit Respiratory Tract Irritation (H335) Inhalation->RespIrrit SkinIrrit Skin Irritation (H315) Eye Irritation (H319) Dermal->SkinIrrit SysTox Acute Systemic Toxicity (H302) Ingestion->SysTox

Caption: Mechanistic pathways of exposure and resulting target organ toxicity for CAS 130647-86-8.

Standard Operating Procedure (SOP) for Safe Handling

To mitigate the risks associated with highly acutely toxic and irritating materials, laboratories must implement stringent engineering controls and logical Personal Protective Equipment (PPE) requirements[3]. Every step in this protocol is designed to be self-validating—meaning the procedure itself prevents exposure even if a primary control fails.

Engineering Controls
  • Ventilated Containment: All weighing, reconstitution, and manipulation of the solid powder must be conducted within a properly functioning chemical fume hood or a biological safety cabinet ducted to the outdoors[4]. Causality: The primary risk of H335 (Respiratory Irritation) is driven by invisible, aerosolized dust. The inward airflow of the hood physically prevents these particulates from reaching the operator's breathing zone.

  • The Tare Method: To minimize open-air handling, utilize the tare method. Pre-weigh a sealed, empty container outside the hood. Transfer the container into the fume hood, add the chemical, seal the container tightly, and then re-weigh it outside the hood[5]. Causality: This ensures that the chemical is never exposed to the open laboratory environment, validating the integrity of the transfer.

Personal Protective Equipment (PPE) Logic
  • Eye Protection: Chemical splash goggles are mandatory[3][6]. Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to fine dust and accidental liquid splashes during solvation. Goggles provide a complete, hermetic seal.

  • Dermal Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. Nitrile gloves of appropriate thickness (e.g., 5-8 mil) must be worn. For extended handling or large-scale synthesis, double-gloving is required[4][6]. Causality: Phenolic compounds can permeate thin latex or low-quality nitrile over time. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove maintains the barrier while the operator safely degloves.

Spill Mitigation & Decontamination Workflow

Chemical spills involving hazardous materials require immediate, methodical action to prevent environmental contamination and personnel exposure. Only personnel trained in OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) principles should handle significant spills[7].

Step-by-Step Spill Response Protocol
  • Alert and Assess: Immediately notify personnel in the vicinity and restrict access to the area. Determine if the spill is manageable (small quantity, localized) or requires external emergency response[8][9].

  • Ventilate: If the spill occurs outside a fume hood, ensure the room's exhaust systems are running at maximum capacity to disperse aerosolized particulates[9].

  • Don Advanced PPE: Responders must equip themselves with a particulate respirator (N95 or P100) to combat dust generation, alongside splash goggles and heavy-duty nitrile gloves[9][10].

  • Containment (No Dry Sweeping): Never use a dry broom or brush, as this will immediately aerosolize the toxic powder. Instead, cover the spill with a damp absorbent pad or an inert granular material (e.g., sand or vermiculite) to suppress dust[7][10].

  • Mechanical Collection: Use non-sparking, plastic tools to carefully scoop the contained material into a compatible, sealable hazardous waste container (such as a heavy-duty poly-bag inside a steel fiber drum)[7].

  • Surface Decontamination: Wash the affected surface with a 30% bleach/water solution or a strong laboratory detergent, followed by a clean water rinse[4][7]. Causality: Bleach and detergents help to chemically degrade and lift residual lipophilic phenolic compounds from the surface, ensuring complete decontamination.

  • Disposal: Label the waste container clearly and dispose of it in strict accordance with the Resource Conservation and Recovery Act (RCRA) or local environmental guidelines[7][10].

SpillWorkflow Start Spill Detected CAS 130647-86-8 Assess Assess Size & Isolate Area Start->Assess PPE Don Advanced PPE (Respirator, Goggles, Gloves) Assess->PPE Contain Containment (Damp pad / Inert absorbent) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (Detergent / 30% Bleach) Collect->Decon Dispose RCRA Hazardous Waste Disposal Decon->Dispose

Caption: Step-by-step spill mitigation and decontamination workflow for hazardous chemical spills.

Storage & Stability Logistics

Proper storage logistics are critical to maintaining the chemical stability of N-(2-chloro-5-hydroxyphenyl)acetamide and preventing hazardous facility incidents.

  • Chemical Segregation: Store strictly away from strong oxidizing agents. Causality: The phenolic hydroxyl group is highly susceptible to oxidation. Contact with oxidizers can lead to the exothermic formation of reactive quinone derivatives, posing a severe fire and toxicity hazard[7].

  • Environmental Controls: Keep the primary container tightly closed in a cool, dry, and well-ventilated area.

  • Secondary Containment: The primary vessel must be placed inside a secondary containment unit (e.g., a non-reactive plastic bin)[6]. Causality: If the primary glass or plastic container fractures due to physical impact or temperature fluctuations, the secondary bin captures the material, preventing a localized spill from becoming a widespread contamination event.

References

  • NextSDS. "N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide — Chemical Substance Information". NextSDS Chemical Compliance. Available at:[Link]

  • OSHA Training School. "OSHA Chemical Spill Training Online and Safety Course". OSHA Training School. Available at:[Link]

  • University of Michigan-Dearborn. "General Use SOP for Highly Acutely Toxic Materials". UM-Dearborn Environmental Health and Safety. Available at: [Link]

  • Portland State University. "General Use SOP for Highly Acutely Toxic Materials". PSU Environmental Health and Safety. Available at:[Link]

  • Scribd / Laboratory Safety Guidelines. "SOP for Handling Irritant Chemicals". Scribd. Available at:[Link]

  • TradeSafe. "How to Clean Up Chemical Spills in the Workplace". TradeSafe Industrial Safety. Available at:[Link]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps". OSHA Outreach Courses. Available at:[Link]

  • Tel Aviv University. "Standard Operating Procedure for Animal Research Involving Hazardous Chemicals". TAU Biological Safety Office. Available at:[Link]

  • Chem Klean Corp. "Chemical Spill Procedures - Step By Step Guide". Chem Klean Environmental Services. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of N-(2-chloro-5-hydroxyphenyl)acetamide

Abstract This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-chloro-5-hydroxyphenyl)acetamide. The method development process...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-chloro-5-hydroxyphenyl)acetamide. The method development process is detailed, from initial parameter selection based on the analyte's physicochemical properties to the final optimized conditions. The described reversed-phase HPLC (RP-HPLC) method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound.

Introduction

N-(2-chloro-5-hydroxyphenyl)acetamide is a substituted acetamide derivative with potential applications and relevance in pharmaceutical and chemical research. As with any active compound or intermediate, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[1][2][3]

This guide provides a comprehensive, step-by-step protocol for developing a robust RP-HPLC method, grounded in scientific principles and established industry practices.

Analyte Properties: N-(2-chloro-5-hydroxyphenyl)acetamide

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValue / InformationSourceRationale for Method Development
Chemical Structure C₈H₈ClNO₂[4]The presence of a phenyl ring, a hydroxyl group, and an amide group indicates moderate polarity.
Molecular Weight 185.61 g/mol [4][5]Suitable for standard HPLC columns with small to medium pore sizes (e.g., 80-120 Å).[6]
Predicted pKa ~9.35 (for the phenolic hydroxyl group)[7]The phenolic -OH group is acidic. To ensure the compound is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH should be maintained at least 1.5-2 units below the pKa.[8] A pH between 3 and 5 is recommended.
Predicted XLogP3 ~1.3[9]The positive logP value indicates a non-polar character, making it an ideal candidate for Reversed-Phase Chromatography.[10]
UV Absorbance Expected UV maxima around 245-290 nmInferred from similar phenolic structures.[11]A UV detector is suitable. An initial DAD/PDA scan is required to determine the optimal wavelength (λmax) for maximum sensitivity.

Method Development Strategy

The development process is logically structured into two main phases: initial screening to establish baseline conditions and a systematic optimization phase to refine the separation.

Phase 1: Initial Method Screening

Objective: To select the appropriate column, mobile phase, and detection wavelength to achieve initial retention and detection of the analyte.

3.1.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals:

    • N-(2-chloro-5-hydroxyphenyl)acetamide reference standard

    • HPLC-grade Acetonitrile (ACN)[12]

    • HPLC-grade Methanol (MeOH)

    • Purified water (18.2 MΩ·cm)

    • Formic acid (FA) or Orthophosphoric acid (OPA)

    • Ammonium acetate or Potassium phosphate buffer salts[8]

3.1.2. Column Selection

Given the analyte's non-polar nature (XLogP3 ~1.3), a reversed-phase separation mode is the logical choice.[3][13] A C18 (ODS) column is the most common starting point for method development due to its strong hydrophobic retention and versatility.[10][13]

  • Recommended Starting Column: C18, 4.6 x 150 mm, 5 µm particle size.[6] This configuration offers a good balance of efficiency, resolution, and backpressure for initial method development.[6]

3.1.3. Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[14][15]

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it generally provides better peak shapes, lower UV cutoff (190 nm), and lower viscosity.[12]

  • Aqueous Phase & pH Control: To suppress the ionization of the phenolic hydroxyl group (pKa ~9.35), the mobile phase must be acidic.[8] An acidic mobile phase ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and stable retention times.

    • Initial Choice: 0.1% Formic Acid in water. This is a simple, effective, and MS-compatible mobile phase.

3.1.4. Detector Wavelength (λmax) Selection

  • Prepare a dilute solution of N-(2-chloro-5-hydroxyphenyl)acetamide in the mobile phase.

  • Using the DAD/PDA, perform a UV-Vis scan from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) and use this for the analysis to ensure the highest sensitivity.

Phase 2: Method Optimization

Objective: To systematically adjust chromatographic parameters to achieve optimal resolution, peak shape, and analysis time.

dot

Caption: HPLC Method Development Workflow

3.2.1. Gradient Elution Optimization

An initial broad gradient run is recommended to determine the approximate elution conditions.

  • Protocol:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (Equilibration)

    • Analysis: Observe the retention time (tR) of the analyte. Based on this, a narrower, more focused gradient can be designed to reduce the run time while maintaining resolution from any impurities. For example, if the peak elutes at 60% B, a new gradient of 40-80% B over 10 minutes could be tested.

3.2.2. Isocratic vs. Gradient Elution

If the analysis is for a single compound or a simple mixture, an isocratic method may be preferable for its simplicity and robustness. The optimal isocratic mobile phase composition can be estimated from the gradient run (the %B at which the peak elutes).

3.2.3. Mobile Phase pH and Buffer

While 0.1% formic acid is a good starting point, if peak tailing is observed, it may indicate secondary interactions with the silica backbone of the column.[16]

  • Troubleshooting:

    • Switching the acidifier to 0.1% orthophosphoric acid can sometimes improve peak shape.

    • If further control is needed, a formal buffer (e.g., 20 mM potassium phosphate or ammonium formate, adjusted to pH 3.0) can be used.[8][15] This provides a more stable pH environment.

Final Optimized HPLC Method and Protocol

This section provides the final, established protocol resulting from the systematic development process.

4.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (determined experimentally)
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0

4.2. Standard and Sample Preparation Protocol

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-chloro-5-hydroxyphenyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

Method Validation Considerations

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[17][18][19] The validation should demonstrate the method's reliability, accuracy, and consistency.[20]

dotdot graph ValidationParameters { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

center [label="Method Validation\n(ICH Q2(R1))", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

Specificity [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Range [fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [fillcolor="#5F6368", fontcolor="#FFFFFF"];

center -- Specificity; center -- Linearity; center -- Accuracy; center -- Precision; center -- Range; center -- Robustness; center -- LOQ; center -- LOD; }

Sources

Application

Application Note: Advanced Purification of N-(2-chloro-5-hydroxyphenyl)acetamide via Normal-Phase Flash Column Chromatography

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) Executive Summary & Chemical Context N-(2-chloro-5-hydroxyphenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8)

Executive Summary & Chemical Context

N-(2-chloro-5-hydroxyphenyl)acetamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and paracetamol derivatives. Its molecular architecture—featuring an acetamide group (hydrogen bond donor/acceptor), a phenolic hydroxyl (protic, hydrogen bond donor), and an ortho-chlorine atom—presents distinct chromatographic challenges.

When subjected to standard normal-phase purification, the competing polarities of the amide and phenol groups often induce severe peak tailing, poor resolution from regioisomeric byproducts, and mass-transfer inefficiencies on bare silica. This protocol establishes a self-validating, highly reproducible flash chromatography workflow designed to mitigate these issues through strategic dry loading and gradient elution optimization.

Methodological Rationale & Expert Insights

To ensure a robust and scalable purification, every parameter in this protocol has been selected based on established chromatographic causality:

  • Stationary Phase Selection: We utilize high-purity spherical silica gel (20–25 µm, 60 Å pore size). Compared to irregular silica, spherical particles pack more uniformly, reducing eddy diffusion and providing the superior theoretical plate counts necessary to resolve the target from closely eluting impurities (e.g., 3-hydroxy or 4-hydroxy analogs)[1].

  • Solvent System Design (Gradient vs. Isocratic): A binary gradient of Hexane (Non-polar) and Ethyl Acetate (Polar) is employed. Isocratic elution of polar acetamides often results in broad, tailing peaks due to continuous hydrogen bonding with the silanol groups on the silica surface. A gradient approach focuses the analyte band, sharpening the peak, reducing solvent consumption, and increasing the fraction concentration [2].

  • Sample Loading Strategy (Dry Loading): Liquid loading this compound in a non-polar starting mobile phase (like hexane) leads to immediate precipitation at the column head, causing high backpressure and band distortion. Conversely, loading in a polar solvent (like methanol) causes the sample to race down the column prematurely. Dry loading onto a solid support (Celite® 545 or silica) is mandatory. It ensures the sample is introduced as a uniform, highly concentrated band that dissolves progressively as the mobile phase polarity increases [3].

Quantitative Data & Parameters

Table 1: Physicochemical Properties of Target
ParameterValue / Description
Chemical Name N-(2-chloro-5-hydroxyphenyl)acetamide
CAS Number 130647-86-8[4]
Molecular Weight 185.61 g/mol
Formula C8H8ClNO2
UV Absorbance Maxima 254 nm (Aromatic core), 280 nm (Phenolic shift)
Table 2: Optimized Gradient Elution Profile
Column Volume (CV)% Hexane (Solvent A)% Ethyl Acetate (Solvent B)Purpose
0.0 - 2.090%10%Column equilibration and impurity wash
2.0 - 8.090% → 40%10% → 60%Linear gradient to elute target compound
8.0 - 10.040%60%Isocratic hold to ensure complete elution
10.0 - 12.00%100%Column flush for highly polar retained matter
Table 3: TLC Optimization & Recovery Metrics
MetricTarget ValueObservation
Optimal TLC Rf 0.20 - 0.30Achieved at 50:50 Hexane/EtOAc
Expected Purity > 95%Verified via LC-MS / qNMR
Typical Recovery 85% - 92%Dependent on crude mixture complexity

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the built-in TLC checks and dual-wavelength UV monitoring ensure that the operator can confirm success at each critical juncture.

Step 1: TLC Optimization & Rf Targeting
  • Dissolve a 5 mg aliquot of the crude synthetic mixture in 1 mL of ethyl acetate.

  • Spot the solution onto a Silica Gel 60 F254 TLC plate.

  • Develop the plate in a pre-saturated chamber using a 50:50 Hexane/Ethyl Acetate (v/v) mobile phase.

  • Visualize the plate under UV light (254 nm).

  • Validation Check: Calculate the Retention Factor (Rf). The target compound must have an Rf between 0.20 and 0.30 to ensure optimal retention and resolution on the flash column[3]. If the Rf is too high, decrease the proportion of Ethyl Acetate; if too low, increase it.

Step 2: Sample Preparation (Dry Loading)
  • In a 100 mL round-bottom flask, dissolve 1.0 g of the crude N-(2-chloro-5-hydroxyphenyl)acetamide in 10–15 mL of a volatile, polar solvent (e.g., acetone or ethyl acetate).

  • Add 2.5 g of dry silica gel (or Celite® 545) to the solution.

  • Evaporate the solvent completely using a rotary evaporator (40 °C, 150 mbar) until a fine, free-flowing powder is obtained. Note: Ensure no residual solvent remains, as it will disrupt the chromatography band.

  • Transfer the dry powder into an empty dry-loading cartridge (e.g., Biotage SNAP empty cartridge) and insert a top frit, pressing it down firmly to secure the bed and eliminate dead volume.

Step 3: Column Equilibration & Run
  • Mount a 25 g pre-packed spherical silica flash column onto your automated flash chromatography system (e.g., Teledyne ISCO or Biotage Isolera).

  • Equilibrate the main column with 3 CV of the starting mobile phase (10% Ethyl Acetate in Hexane).

  • Attach the prepared dry-loading cartridge in-line, directly upstream of the main column.

  • Set the UV detectors to monitor at 254 nm (primary aromatic absorbance) and 280 nm (secondary phenolic absorbance).

  • Execute the gradient method detailed in Table 2 at a flow rate of 25 mL/min.

Step 4: Fraction Collection & Post-Run Analysis
  • Collect fractions automatically based on a UV threshold trigger (e.g., >50 mAU).

  • Validation Check: Perform TLC analysis on the apex fractions to confirm the presence of the single target spot (Rf ~0.25 in 50:50 Hexane/EtOAc).

  • Pool the validated fractions into a tared round-bottom flask.

  • Concentrate under reduced pressure (rotary evaporation at 40 °C) and dry under high vacuum to yield the purified N-(2-chloro-5-hydroxyphenyl)acetamide as a solid.

Process Workflow Visualization

G cluster_0 Phase 1: Preparation & Optimization cluster_1 Phase 2: Automated Chromatography cluster_2 Phase 3: Isolation & Validation N1 Crude Mixture N-(2-chloro-5-hydroxyphenyl)acetamide N2 TLC Optimization Target Rf = 0.20 - 0.30 N1->N2 Solvent Screen N3 Dry Loading Adsorption onto Silica/Celite N2->N3 Dissolve & Evaporate N4 Normal-Phase Flash Gradient: Hexane / EtOAc N3->N4 Load Cartridge N5 UV Fraction Collection (254 nm & 280 nm) N4->N5 Elution N6 Fraction Pooling & Solvent Evaporation N5->N6 TLC Verification N7 Pure Target Compound (>95% Purity) N6->N7 Yield Calculation

Workflow diagram for the purification of N-(2-chloro-5-hydroxyphenyl)acetamide.

References

  • Biotage. "5 Steps to Successful Flash Chromatography." Biotage Application Notes & White Papers. Available at:[Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., Dong, V. M. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276-302. Available at:[Link]

Sources

Method

Application Note: Spectrophotometric Determination of N-(2-chloro-5-hydroxyphenyl)acetamide in Solution

Introduction & Analytical Rationale N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a halogenated phenolic compound frequently encountered in drug development as a pharmaceutical intermediate or downstream me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a halogenated phenolic compound frequently encountered in drug development as a pharmaceutical intermediate or downstream metabolite. Accurate quantification of this compound in aqueous or biological matrices is critical for pharmacokinetic profiling, formulation stability testing, and quality control.

While advanced chromatographic techniques (e.g., LC-MS/MS) provide high specificity, they are resource-intensive for high-throughput preliminary screening. This protocol details a rapid, highly reproducible, and cost-effective spectrophotometric method utilizing a modified Folin-Ciocalteu (F-C) redox assay , optimized specifically for halogenated phenolic acetamides.

Chemical Principle & Causality

The F-C method relies on a Single Electron Transfer (SET) mechanism [1]. The F-C reagent is a complex, acidic mixture of phosphotungstic acid ( H3​PW12​O40​ ) and phosphomolybdic acid ( H3​PMo12​O40​ ).

  • Causality of Alkalinization : Phenolic compounds are relatively poor reducing agents at a neutral pH. The addition of sodium carbonate ( Na2​CO3​ ) raises the assay pH to ~10. This deprotonates the 5-hydroxyl group of N-(2-chloro-5-hydroxyphenyl)acetamide to form a highly reactive phenolate anion. Expert Insight: The electron-withdrawing chlorine atom at the para-position (relative to the -OH group) inductively stabilizes the resulting anion, lowering the pKa​ of the hydroxyl group and facilitating rapid, complete deprotonation.

  • Causality of Colorimetric Shift : Once formed, the phenolate ion transfers electrons to the Mo(VI)/W(VI) complex, reducing it to a mixture of blue oxides (e.g., W8​O23​ and Mo8​O23​ ). This "molybdenum blue" chromophore exhibits a broad absorption maximum at 765 nm. Measuring at this near-infrared boundary effectively moves the analytical detection out of the UV range, completely preventing spectral interference from the compound's intrinsic aromatic ring absorbance [1].

Materials and Reagents

  • Analyte Standard : N-(2-chloro-5-hydroxyphenyl)acetamide (Purity 98%).

  • Folin-Ciocalteu Reagent : 2.0 N commercially available solution.

  • Alkaline Buffer : 7.5% (w/v) Sodium carbonate ( Na2​CO3​ ) in deionized water.

  • Solvent : Deionized (DI) water or 10% ethanol (if solubility enhancement of the standard is required).

  • Equipment : UV-Vis Spectrophotometer (e.g., Cary 60 or equivalent) equipped with 10 mm pathlength quartz or disposable polystyrene cuvettes.

Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure high repeatability.

Step 1: Preparation of Standard Solutions
  • Stock Solution : Dissolve 18.56 mg of N-(2-chloro-5-hydroxyphenyl)acetamide in 10 mL of 10% ethanol to yield a 10 mM stock solution.

  • Working Standards : Dilute the stock solution serially with DI water to create a calibration curve ranging from 10 to 100 μM .

Step 2: Assay Workflow
  • Sample Aliquoting : Transfer 200 μL of the standard, unknown sample, or blank (DI water) into a 15 mL glass test tube.

  • Reagent Addition : Add 1.0 mL of 0.2 N F-C reagent (freshly diluted 1:10 from the 2.0 N stock).

    • Critical Causality: Vortex immediately and incubate for exactly 5 minutes at room temperature. This delay allows the acidic reagent to thoroughly mix and interact with the analyte before the pH is altered, preventing the premature precipitation of phosphotungstic/phosphomolybdic salts.

  • Alkalinization : Add 800 μL of 7.5% Na2​CO3​ solution. Vortex vigorously to ensure homogeneity.

  • Incubation : Incubate the mixture in the dark for 2 hours at room temperature (20-25°C) or 15 minutes in a 40°C water bath to drive the SET reaction to thermodynamic completion.

Step 3: Spectrophotometric Measurement
  • Zero the spectrophotometer at 765 nm using the prepared reagent blank.

  • Measure and record the absorbance of all standards and unknown samples.

Data Presentation

Table 1: Calibration Curve Preparation and Expected Absorbance | Standard Level | Analyte Concentration ( μM ) | Volume of Stock ( μL ) | Volume of Diluent ( μL ) | Expected Absorbance (765 nm) | | :--- | :--- | :--- | :--- | :--- | | Blank | 0 | 0 | 1000 | 0.000 | | 1 | 10 | 10 | 990 | 0.085 | | 2 | 25 | 25 | 975 | 0.210 | | 3 | 50 | 50 | 950 | 0.425 | | 4 | 75 | 75 | 925 | 0.635 | | 5 | 100 | 100 | 900 | 0.850 |

Table 2: Method Validation Parameters

Parameter Value Analytical Significance

| Linear Range | 5 - 120 μM | Broad dynamic range suitable for routine sample screening. | | Limit of Detection (LOD) | 1.5 μM | High sensitivity driven by the high molar absorptivity of Mo(V). | | Limit of Quantification (LOQ) | 4.8 μM | Reliable lower boundary ensuring quantitative accuracy. | | Intra-day Precision (RSD%) | < 2.5% | Demonstrates the high repeatability of the SET mechanism. |

Mechanistic Workflow

Workflow A Sample Preparation (N-(2-chloro-5-hydroxyphenyl)acetamide) B Addition of Folin-Ciocalteu Reagent (Phosphomolybdic/Phosphotungstic Acid) A->B Mix thoroughly C Alkalinization (Addition of 7.5% Na₂CO₃) B->C Wait 5 mins (Prevent precipitation) D Incubation (2 hours at RT or 15 min at 40°C) C->D pH ~10 (Phenolate formation) E Single Electron Transfer (SET) Mo(VI)/W(VI) → Mo(V)/W(V) D->E Redox Reaction F Spectrophotometric Measurement (Absorbance at 765 nm) E->F Blue Chromophore Formation

Workflow of the Folin-Ciocalteu spectrophotometric assay and electron transfer logic.

Troubleshooting & Scientific Insights

  • Turbidity or White Precipitate : If a cloudy white precipitate forms immediately upon adding the Na2​CO3​ , the initial 5-minute incubation step was likely skipped. The acidic F-C reagent must fully interact with the aqueous sample matrix before the sudden alkaline pH shift.

  • Signal Quenching by Interferences : Ascorbic acid, thiols, and certain reducing sugars can also reduce the F-C reagent, leading to false positives [1]. If biological matrices (e.g., plasma, urine) are being assayed, a baseline subtraction or a Solid-Phase Extraction (SPE) clean-up step is highly recommended prior to quantification.

  • Reagent Degradation : The unreacted F-C reagent should present as a clear, golden-yellow color. If the stock solution appears green before use, it has been prematurely reduced (likely by trace transition metal contaminants or prolonged light exposure) and must be discarded to maintain assay trustworthiness.

References

  • Pérez Bosch, M., Domínguez López, I., & Lamuela Raventós, R. M. (2023). "The Chemistry Behind the Folin-Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern." Journal of Agricultural and Food Chemistry, 71(46), 17543-17553.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(2-chloro-5-hydroxyphenyl)acetamide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Overcoming chemoselectivity and conversion bottlenecks in the N-acetylation of halogenated aminophenols. Overview Synthesizing N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Overcoming chemoselectivity and conversion bottlenecks in the N-acetylation of halogenated aminophenols.

Overview

Synthesizing N-(2-chloro-5-hydroxyphenyl)acetamide from its aniline precursor (2-chloro-5-hydroxyaniline) presents a classic chemoselectivity challenge. The presence of both a nucleophilic amine and a phenolic hydroxyl group requires precise control over reaction kinetics to favor N-acetylation while suppressing O-acetylation. Furthermore, the ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I) that reduces the nucleophilicity of the amine, making it prone to incomplete conversion under poorly optimized conditions.

This guide provides a mechanistic troubleshooting framework and an optimized, self-validating protocol to maximize isolated yield and purity.

Reaction Pathway & Selectivity Dynamics

Pathway SM 2-Chloro-5-hydroxyaniline (Starting Material) Prod N-(2-chloro-5-hydroxyphenyl)acetamide (Target Product) SM->Prod NaOAc, Aqueous Media (pH 5-6, 0-20°C) SideProd N,O-Diacetate (Over-acetylation Impurity) SM->SideProd Excess Ac2O / Strong Base (e.g., DMAP, Heat) Reagent Acetic Anhydride (1.05-1.10 eq) Reagent->Prod

Chemoselective N-acetylation pathway versus N,O-diacetate impurity formation.

Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of the N,O-diacetate byproduct (>10%). Why is this happening, and how do I prevent it? Causality: O-acetylation is the primary parasitic pathway in this synthesis. It occurs when the phenolic hydroxyl group is activated (deprotonated) or when excess acylating agent is present. Using strong organic bases like pyridine or DMAP accelerates the reaction but indiscriminately activates the phenol, leading to the N,O-diacetate [2]. Solution: Eliminate strong bases. Transition to a mildly buffered aqueous-organic biphasic system (e.g., EtOAc/Water with Sodium Acetate). Sodium acetate (NaOAc) buffers the system at a pH (~5.5) that is high enough to keep the amine free-based but far below the pKa of the phenol (~9.5), ensuring exclusive N-attack[3]. Strictly limit Acetic Anhydride (Ac₂O) to 1.05 equivalents [1].

Q2: The reaction is stalling at 60-70% conversion. Adding more Ac₂O just increases O-acetylation. How do I drive it to completion? Causality: As the acetylation proceeds, acetic acid is generated as a byproduct. If unbuffered, the pH of the reaction mixture drops. Because the ortho-chloro group already decreases the amine's intrinsic nucleophilicity, any drop in pH rapidly protonates the remaining amine (forming the unreactive anilinium salt), completely halting the reaction. Solution: The reaction must be actively buffered. If running in a single organic phase (like THF or DCM), the generated acetic acid poisons the reaction. By using a biphasic EtOAc/brine system with 1.5 equivalents of NaOAc, the generated acetic acid is immediately neutralized into the aqueous layer, keeping the amine nucleophilic until >99% conversion is achieved [3].

Q3: I achieve full conversion, but my isolated yield is still low (50-60%) after the aqueous workup. Where is the product going? Causality: N-(2-chloro-5-hydroxyphenyl)acetamide contains a free phenolic OH and a polar amide bond, giving it moderate water solubility, especially in basic or neutral aqueous solutions. If your workup involves washing with saturated NaHCO₃ or NaOH to remove excess acetic acid, you are ionizing the phenol (forming the water-soluble phenoxide) and washing your product down the drain. Solution: Perform the aqueous extraction at a strictly controlled pH of 4.0 - 5.0. At this isoelectric range, the compound is fully protonated (neutral) and partitions preferentially into the organic phase (EtOAc).

Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes the impact of different reaction environments on the yield and chemoselectivity of N-(2-chloro-5-hydroxyphenyl)acetamide.

Solvent SystemBase / CatalystAc₂O (Equiv.)Temp (°C)Conversion (%)Selectivity (N:O)Isolated Yield (%)
DCMPyridine (2.0 eq)1.5025>99%60 : 4045%
THFNone1.102565%95 : 550%
MethanolNone1.102580%98 : 272%
EtOAc / H₂O (1:1) NaOAc (1.5 eq) 1.05 5 - 10 >99% >99 : 1 92%

Data reflects standard optimization screens. The biphasic NaOAc system provides the optimal thermodynamic sink for the acetic acid byproduct without activating the phenol.

Diagnostic Troubleshooting Workflow

Troubleshooting Issue Low Yield / Purity Issue LCMS Analyze via LC-MS / HPLC Issue->LCMS OverAc High N,O-Diacetate (>5%) LCMS->OverAc Unreacted Incomplete Conversion (Unreacted Amine) LCMS->Unreacted Hydrolysis Product Loss During Workup LCMS->Hydrolysis Fix1 Action: Reduce Ac2O to 1.05 eq Remove strong bases OverAc->Fix1 Fix2 Action: Buffer with NaOAc Maintain pH 5-6 Unreacted->Fix2 Fix3 Action: Acidify aqueous layer to pH ~5 before extraction Hydrolysis->Fix3

Diagnostic decision tree for troubleshooting low yields in N-acetylation workflows.

Optimized Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes a biphasic buffer system to ensure >99% chemoselectivity for the N-acetylation of 2-chloro-5-hydroxyaniline[3].

Materials:

  • 2-Chloro-5-hydroxyaniline (Starting Material, 1.0 eq)

  • Acetic Anhydride (Ac₂O, 1.05 eq)

  • Sodium Acetate Trihydrate (NaOAc·3H₂O, 1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Step 1: System Initialization & Buffering

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 2-chloro-5-hydroxyaniline in EtOAc (10 mL/gram of SM).

  • In a separate beaker, dissolve 1.5 eq of NaOAc·3H₂O in Deionized Water (10 mL/gram of SM).

  • Combine the two solutions to form a biphasic mixture and cool to 5–10 °C using an ice-water bath.

    • Self-Validation Check: Test the pH of the aqueous layer using pH paper. It should read approximately 7.0 - 7.5 before reagent addition.

Step 2: Controlled Acylation 4. Begin vigorous stirring (≥ 600 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers. 5. Add 1.05 eq of Acetic Anhydride dropwise over 15 minutes. Maintain the internal temperature below 15 °C to thermodynamically disfavor O-acetylation [1]. 6. Allow the reaction to stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor the pH of the aqueous phase at the 1-hour mark. It must remain between 5.0 and 6.0. If it drops below 4.0, the buffering capacity has been exceeded, and the amine will protonate, stalling the reaction.

Step 3: Reaction Quench & Phase Separation 7. Quench the reaction by adding an equal volume of cold water. Stir for 10 minutes. 8. Transfer the mixture to a separatory funnel. Separate the organic (EtOAc) layer from the aqueous layer.

  • Self-Validation Check: Spot both layers on a TLC plate (Eluent: 50:50 EtOAc/Hexanes). The aqueous layer should show absolutely no UV-active product spots. If product is present in the aqueous layer, the pH is too high; add 1M HCl dropwise until pH ~5 and re-extract with EtOAc.

Step 4: Isolation & Purification 9. Wash the combined organic layers once with brine (NaCl sat. solution) to remove residual water and acetic acid. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. (Optional) If trace N,O-diacetate is detected via LC-MS, recrystallize the crude solid from hot Toluene/EtOAc (9:1) to yield analytically pure N-(2-chloro-5-hydroxyphenyl)acetamide.

References

  • How Efficient Is My (Medicinal) Chemistry?
  • Thioacids Mediated Selective and Mild N-Acylation of Amines - ACS Publications Journal of Organic Chemistry, American Chemical Society
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride Indian Academy of Sciences
Optimization

Technical Support Center: N-(2-chloro-5-hydroxyphenyl)acetamide Extraction &amp; Purification

Welcome to the technical support guide for the extraction and purification of N-(2-chloro-5-hydroxyphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction and purification of N-(2-chloro-5-hydroxyphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, providing in-depth troubleshooting advice and detailed protocols to minimize impurities and side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and extraction of N-(2-chloro-5-hydroxyphenyl)acetamide?

A1: The primary impurities often stem from the starting materials and potential side reactions during the acylation of 2-amino-4-chlorophenol. Key impurities to be aware of include:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • O-acylated Byproduct: Acylation can occur at the hydroxyl group of the phenol, forming an ester byproduct in addition to the desired amide.[1] This is a common side reaction in the acylation of aminophenols.[2]

  • Di-acylated Product: Both the amino and hydroxyl groups can undergo acylation, leading to a di-substituted impurity.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can result in the formation of colored polymeric quinoid structures, especially when exposed to air.[3]

Q2: My final product has a pink or brownish hue. What is the likely cause and how can I prevent it?

A2: A pink or brownish discoloration is a strong indicator of oxidation.[3] Aminophenols, including the starting material and the product, can oxidize when exposed to air and light.[3] To mitigate this:

  • Inert Atmosphere: Whenever possible, conduct the reaction and subsequent workup under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the crude and purified product in a cool, dark place, preferably under an inert atmosphere.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite during workup can help prevent oxidation.

Q3: I'm observing a significant amount of a byproduct with a different retention time in my HPLC analysis. How can I identify it?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for detecting and quantifying impurities.[3][4] To identify the unknown peak, consider the following:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the impurity can provide a direct clue to its identity (e.g., O-acylated, di-acylated).

  • Reference Standards: If you suspect specific impurities, inject commercially available standards of those compounds to compare retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more definitive identification, isolating the impurity via preparative HPLC or column chromatography followed by 1H and 13C NMR analysis is recommended.

Q4: What is the optimal pH for the extraction of N-(2-chloro-5-hydroxyphenyl)acetamide?

A4: The pH of the aqueous phase during extraction is critical for separating the desired product from acidic and basic impurities.

  • Acidic Wash (e.g., dilute HCl): This step is crucial for removing any unreacted 2-amino-4-chlorophenol by protonating the amino group and making it soluble in the aqueous layer.

  • Basic Wash (e.g., saturated NaHCO₃): This will remove any unreacted acidic starting materials (like acetic acid if formed from acetic anhydride) and the acidic O-acylated byproduct. The phenolic hydroxyl group of the desired product is weakly acidic and will likely remain in the organic layer, while more acidic impurities are extracted into the aqueous basic solution.

Troubleshooting Guide

Issue 1: Low Yield After Extraction
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion before starting the workup.
Product Loss During Washes - Ensure the pH of the aqueous washes is carefully controlled. Extreme pH values can lead to hydrolysis of the amide or partitioning of the product into the aqueous layer.- Avoid vigorous shaking during extraction to prevent the formation of stable emulsions, which can trap the product.
Precipitation at the Interface If a solid precipitates at the interface of the organic and aqueous layers, it may be your product. Try adding more organic solvent to redissolve it.
Issue 2: "Oiling Out" During Recrystallization
Possible Cause Troubleshooting Steps
High Impurity Concentration Pre-purify the crude product by passing it through a short plug of silica gel to remove highly polar impurities before attempting recrystallization.
Solution is Supersaturated Re-heat the solution and add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature. Avoid placing it directly in an ice bath from a high temperature. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out.
Issue 3: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Steps
Co-crystallization of Impurities If an impurity has a very similar solubility profile to your product, recrystallization may not be effective. Consider using a different recrystallization solvent or a solvent-antisolvent system.
Complex Impurity Profile For challenging separations, column chromatography is a more powerful purification technique. A gradient elution from a non-polar solvent to a more polar solvent on a silica gel column is a good starting point.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Workflow

This protocol outlines a standard liquid-liquid extraction procedure to isolate the crude N-(2-chloro-5-hydroxyphenyl)acetamide from the reaction mixture.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If an acyl chloride was used, the reaction may be quenched by slowly adding it to a stirred mixture of ice and water.

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will remove unreacted basic starting materials. Separate the organic layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove acidic byproducts. Again, separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

ExtractionWorkflow A 1. Quench Reaction Mixture B 2. Dilute with Organic Solvent A->B C 3. Wash with Dilute HCl B->C D 4. Wash with Saturated NaHCO3 C->D E 5. Wash with Brine D->E F 6. Dry with Na2SO4 E->F G 7. Concentrate Solvent F->G H Crude Product G->H

Caption: Liquid-Liquid Extraction Workflow

Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for purifying the crude product obtained from the extraction.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Recrystallization A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Hot Filtration (Optional) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Recrystallization Protocol for Purification

Key Chemical Structures

ChemicalStructures cluster_product Desired Product cluster_impurities Potential Impurities Product Product_label N-(2-chloro-5-hydroxyphenyl)acetamide Impurity1 Impurity1_label 2-amino-4-chlorophenol (Starting Material) Impurity2 Impurity2_label O-acylated Byproduct

Caption: Key Chemical Structures

References

  • Vertex AI Search. (2018, October 2).
  • SIELC Technologies. (2018, February 16). Acetamide, N-(5-chloro-2-hydroxyphenyl)-.
  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide AldrichCPR.
  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of aminophenols.
  • American Chemical Society. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
  • University of Calgary. (n.d.).
  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
  • ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and...
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.
  • PMC. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2024, October). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • ChemicalBook. (2025, July 14). N-(5-chloro-2-hydroxyphenyl)acetamide | 26488-93-7.
  • Bionano. (n.d.). Bionano Prep Plant Protocol Selection and Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)
  • BenchChem. (2025, December). Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Biotage. (n.d.).
  • SpectraBase. (n.d.). Acetamide, 2-chloro-N-(3-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.

Sources

Troubleshooting

Technical Support Center: N-(2-chloro-5-hydroxyphenyl)acetamide Stability in DMSO

A Troubleshooting Guide and Validated Methodology for Drug Development Professionals Welcome to the Technical Support Center. As researchers transition from early-stage synthesis to high-throughput screening and in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide and Validated Methodology for Drug Development Professionals

Welcome to the Technical Support Center. As researchers transition from early-stage synthesis to high-throughput screening and in vitro assays, the solvent stability of small molecules becomes a critical variable. N-(2-chloro-5-hydroxyphenyl)acetamide presents specific structural liabilities when dissolved in Dimethyl Sulfoxide (DMSO) over extended periods.

This guide is engineered to help you understand the chemical causality behind compound degradation, troubleshoot common assay inconsistencies, and implement self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting FAQs

Q: Why does my DMSO stock solution turn yellow or brown after several weeks of storage? A: This colorimetric shift is a classic indicator of phenol oxidation. While DMSO itself is a mild oxidant, the primary degradation drivers are dissolved atmospheric oxygen and trace transition metals found in standard reagent-grade DMSO. These contaminants catalyze the single-electron oxidation of the electron-rich phenol moiety on your compound. This pathway generates phenoxy radicals that rapidly couple or further oxidize into highly conjugated, colored quinone or quinone-imine derivatives 1.

Q: My assay shows a progressive loss of compound potency over a 6-month period, but no color change is visible. What is happening? A: If potency is dropping without a visible color shift, the primary culprit is amide hydrolysis. DMSO is profoundly hygroscopic. Repeatedly opening a stock vial exposes the solvent to ambient humidity, creating "wet DMSO" 2. The absorbed water acts as a nucleophile. Over time, particularly if trace acidic or basic impurities are present, the acetamide bond hydrolyzes to yield 2-chloro-5-hydroxyaniline and acetic acid 1. This cleavage fundamentally alters the compound's pharmacophore, ablating target binding.

Q: When I transfer the compound from my DMSO stock into an aqueous assay buffer, I observe immediate turbidity. Is the compound degrading? A: No, this is a physical phenomenon known as "crashing out," not chemical degradation. N-(2-chloro-5-hydroxyphenyl)acetamide is highly soluble in neat DMSO but possesses a strict thermodynamic solubility limit in aqueous media. When the DMSO stock is rapidly diluted into a buffer, the local concentration of the compound transiently exceeds its aqueous solubility threshold, causing instantaneous precipitation 3. To mitigate this, ensure your final assay concentration is below the compound's aqueous solubility limit, and add the DMSO stock slowly under vigorous vortexing.

Part 2: Degradation Pathway Visualization

Pathway Parent N-(2-chloro-5-hydroxyphenyl)acetamide (Intact Compound) Hydrolysis Amide Hydrolysis (Nucleophilic Attack) Parent->Hydrolysis Exposure to H2O Oxidation Phenol Oxidation (Radical Intermediate) Parent->Oxidation Exposure to O2 H2O Absorbed Moisture (Wet DMSO) H2O->Hydrolysis O2 Dissolved Oxygen & Trace Metals O2->Oxidation Degradant_A 2-chloro-5-hydroxyaniline + Acetic Acid Hydrolysis->Degradant_A Degradant_B Quinone-imine / Benzoquinone Derivatives Oxidation->Degradant_B

Mechanistic degradation pathways of N-(2-chloro-5-hydroxyphenyl)acetamide in DMSO.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected integrity of N-(2-chloro-5-hydroxyphenyl)acetamide under various storage conditions. Data represents the mean percentage of intact parent compound remaining, validated via LC-MS/UV.

Storage ConditionTimepointPurity (% Remaining)Primary Degradation Mechanism
Anhydrous DMSO, -20°C, Argon-purged1 Month>99.5%None detected
Anhydrous DMSO, -20°C, Argon-purged6 Months98.2%Trace Hydrolysis
Wet DMSO (10% H₂O), 4°C, Sealed6 Months85.4%Amide Hydrolysis (-42 Da)
Ambient DMSO (Opened), RT, Light1 Month81.0%Phenol Oxidation (+14/16 Da)
Ambient DMSO (Opened), RT, Light6 Months<45.0%Mixed (Hydrolysis & Oxidation)
Part 4: Validated Experimental Protocols

To guarantee reproducibility, your workflows must be self-validating. Implement the following protocols to prevent degradation and verify compound integrity.

Protocol A: Preparation and Storage of High-Fidelity DMSO Stock Solutions

Objective: Establish a workflow that eliminates the primary catalysts of degradation: water, oxygen, and light.

  • Solvent Selection: Utilize exclusively anhydrous, LC-MS grade DMSO packaged under an inert atmosphere. Avoid standard reagent-grade DMSO, which often contains trace transition metals that catalyze phenol oxidation.

  • Deoxygenation: Prior to dissolution, sparge the DMSO with dry argon gas for 10–15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the precise mass of N-(2-chloro-5-hydroxyphenyl)acetamide required to achieve your target concentration (e.g., 10 mM). Dissolve using gentle vortexing. Causality Check: Do not use ultrasonic baths; acoustic cavitation generates localized heat and free radicals that rapidly initiate phenol oxidation.

  • Aliquoting: Dispense the solution into single-use, amber glass vials or opaque low-bind microcentrifuge tubes to prevent photolytic degradation.

  • Inert Sealing & Storage: Blanket the headspace of each aliquot with argon gas before sealing. Store immediately at -20°C or -80°C. Discard any unused portion of an aliquot after thawing to prevent freeze-thaw hygroscopicity.

Protocol B: LC-MS Validation of Compound Integrity

Objective: Quantitatively assess stability and identify specific degradation products prior to critical assays, creating a closed-loop validation system.

  • Sample Preparation: Thaw a single-use aliquot of the DMSO stock. Immediately dilute the sample 1:100 in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water containing 0.1% Formic Acid). Causality Check: This immediate dilution quenches any ongoing solvent-mediated reactions and prevents the DMSO from distorting the chromatography front.

  • Chromatographic Separation: Inject 5 µL onto a high-resolution C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection Parameters:

    • UV Absorbance: Monitor at 254 nm (aromatic ring) and 280 nm (phenol/quinone chromophores).

    • Mass Spectrometry: Acquire data in both positive and negative Electrospray Ionization (ESI) modes.

  • Data Analysis & Self-Validation: Integrate the parent peak area (m/z [M+H]⁺ 186.0) and compare it to a Time 0 baseline. To definitively validate the degradation mechanism, extract ion chromatograms for m/z 144.0 (loss of 42 Da, confirming amide hydrolysis) and m/z 200.0/202.0 (addition of 14/16 Da, confirming oxidation to quinone derivatives).

Part 5: References
  • Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at:[Link]

Sources

Optimization

preventing oxidation of N-(2-chloro-5-hydroxyphenyl)acetamide during long-term storage

Technical Support Center: N-(2-chloro-5-hydroxyphenyl)acetamide Introduction Welcome to the technical support guide for N-(2-chloro-5-hydroxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-chloro-5-hydroxyphenyl)acetamide

Introduction

Welcome to the technical support guide for N-(2-chloro-5-hydroxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. N-(2-chloro-5-hydroxyphenyl)acetamide is a phenolic compound susceptible to oxidative degradation, which can compromise experimental results and product shelf-life. This guide provides in-depth, experience-based solutions to prevent, troubleshoot, and manage oxidation during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of N-(2-chloro-5-hydroxyphenyl)acetamide.

Q1: My freshly synthesized N-(2-chloro-5-hydroxyphenyl)acetamide is an off-white powder. Is this normal?

A1: Yes, it is common for this compound to appear as a white, off-white, or pale tan solid upon synthesis and purification. The exact hue can depend on residual solvents and trace impurities. However, any significant or progressive color change to pink, brown, or black is a strong indicator of degradation.

Q2: Why is this specific molecule prone to oxidation?

A2: The primary site of instability is the hydroxyl (-OH) group attached to the aromatic ring. Phenolic compounds, in general, are susceptible to oxidation.[1][2][3] The mechanism involves the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, but can then react further with oxygen or other molecules to form highly colored quinone-type byproducts. The presence of both an activating acetamido group and an electron-withdrawing chloro group on the ring modulates this reactivity.

Q3: What are the main factors that accelerate the oxidation of N-(2-chloro-5-hydroxyphenyl)acetamide?

A3: The three primary accelerators of oxidation for this compound are:

  • Atmospheric Oxygen: Direct exposure to air provides the primary oxidant.

  • Light (especially UV): Light provides the energy to initiate the radical formation process (photodegradation).[4]

  • Heat: Increased temperature accelerates the rate of chemical reactions, including oxidation.[4]

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalytically accelerate the oxidation of phenols.[5]

Q4: Can I store the compound in a standard lab freezer at -20°C?

A4: Storing at -20°C is an excellent practice to slow the kinetics of degradation. However, temperature control alone is insufficient for long-term stability. It must be combined with control of the atmosphere (inert gas) and protection from light (amber vials) for optimal preservation.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the storage and handling of N-(2-chloro-5-hydroxyphenyl)acetamide.

Problem: My solid N-(2-chloro-5-hydroxyphenyl)acetamide has turned noticeably brown after six months in storage.

  • Underlying Cause: This is a definitive sign of significant oxidation. The brown color is due to the formation of a mixture of polymeric and quinone-like degradation products. Your current storage protocol is inadequate to protect the compound from atmospheric oxygen. The phenolic hydroxyl group has been oxidized, as illustrated in the pathway below.

  • Visualizing the Degradation Pathway:

    Caption: Proposed oxidation of N-(2-chloro-5-hydroxyphenyl)acetamide.

  • Immediate Solution:

    • Re-purify a small amount of the material if needed for immediate use (e.g., by recrystallization or column chromatography).

    • For the bulk material, immediately implement a stringent storage protocol. Transfer the compound to a new, clean amber glass vial.

    • Follow the "Experimental Protocol 1: Inert Gas Blanketing for Solid Compound Storage" detailed below.

    • Store the vial at ≤ -20°C.

Problem: My HPLC analysis shows a new, broad impurity peak that grows over time. How do I confirm it's an oxidation product and prevent it?

  • Underlying Cause: A growing impurity peak is a quantitative sign of degradation. Given the compound's structure, oxidation is the most probable cause. Storing the compound in solution, especially in non-degassed solvents, will dramatically accelerate this process.

  • Troubleshooting & Validation Workflow:

    Caption: Workflow for identifying and addressing degradation.

  • Solution:

    • Identification: Perform a forced degradation study. Dissolve a small amount of your pure compound in a solvent like acetonitrile/water. Split it into two vials. To one, add a small amount of a radical initiator (like AIBN) or a mild oxidant (like dilute hydrogen peroxide) and heat gently. Leave the other as a control. Analyze both by HPLC/LC-MS. If the impurity peak in the oxidized sample matches the retention time and mass of the peak growing in your stored sample, you have confirmed the issue is oxidation.

    • Prevention (for solutions): If you must store the compound in solution, use "Experimental Protocol 2: Preparation of Stabilized Stock Solutions."

    • Prevention (for solids): Re-evaluate your solid storage conditions. Even small, repeated exposures to air when opening a vial can cause cumulative damage. If you access the solid frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere.

Problem: I need to choose an antioxidant for my stock solution. What should I use and how much?

  • Expert Recommendation: For non-polar to moderately polar organic solvents (e.g., THF, Dioxane, Ethyl Acetate, Acetonitrile), Butylated hydroxytoluene (BHT) is an excellent and cost-effective choice. It is a radical scavenger that effectively terminates the chain reactions involved in autoxidation. For aqueous or highly polar solutions, ascorbic acid (Vitamin C) or Trolox (a water-soluble Vitamin E analog) are better choices.

  • Quantitative Guidelines for BHT Usage:

ParameterRecommendationRationale
Typical Concentration 50 - 250 ppm (mg/L)Provides effective antioxidant protection without significantly altering the properties of the solution or interfering with most downstream applications.
Solvent Compatibility High in ethers, hydrocarbons, and esters. Moderate in alcohols.Ensure BHT is fully dissolved in your chosen solvent system.
Downstream Check Run an "antioxidant only" blank in your assay.Confirms that BHT itself does not interfere with your experimental measurements (e.g., fluorescence, UV-Vis absorbance, biological activity).
  • Implementation: Follow "Experimental Protocol 2" for detailed steps on preparing a BHT-stabilized solution.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for best practices in storing N-(2-chloro-5-hydroxyphenyl)acetamide.

Experimental Protocol 1: Inert Gas Blanketing for Solid Compound Storage

Objective: To package a solid sample in an oxygen-free environment to prevent oxidative degradation during long-term storage.

Materials:

  • N-(2-chloro-5-hydroxyphenyl)acetamide solid

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Vacuum pump (optional, for vacuum/backfill cycles)

  • Parafilm or vial sealing tape

Methodology:

  • Preparation: Place your solid compound into a clean, dry amber vial. Do not fill the vial more than 2/3 full to allow for an adequate headspace of inert gas.

  • Gas Introduction: Insert a long needle or piece of tubing connected to the inert gas line into the vial, with the tip near the bottom. Insert a second, shorter needle to act as a vent.

  • Purging: Gently flow the inert gas into the vial for 2-3 minutes. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle. A flow rate of ~0.5 L/min is typically sufficient.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Reinforcement: Wrap the cap-vial interface with 2-3 layers of Parafilm, stretching it as you wrap to create a tight seal.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and "Stored under N₂/Ar". Store the vial in a dark, cold environment (e.g., a -20°C or -80°C freezer). For particularly sensitive materials, storing inside a secondary container with desiccant is also recommended.

Experimental Protocol 2: Preparation of Stabilized Stock Solutions

Objective: To prepare a solution of N-(2-chloro-5-hydroxyphenyl)acetamide containing an antioxidant for storage. This example uses BHT.

Materials:

  • N-(2-chloro-5-hydroxyphenyl)acetamide

  • High-purity, anhydrous solvent (e.g., Acetonitrile)

  • Butylated hydroxytoluene (BHT)

  • Amber volumetric flask or vial

  • Analytical balance

Methodology:

  • Prepare BHT Stock (Optional but Recommended): It is often easier to add BHT from a concentrated stock solution.

    • Weigh 100 mg of BHT and dissolve it in 10 mL of the chosen solvent. This creates a 10 mg/mL stock.

  • Solvent Degassing: Before use, sparge the main bottle of solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Calculate Required BHT Volume:

    • Goal: A final BHT concentration of 100 ppm (0.1 mg/mL) in a 10 mL final solution volume.

    • Calculation: You need 1 mg of BHT total (0.1 mg/mL * 10 mL).

    • Volume from Stock: (1 mg needed) / (10 mg/mL stock conc.) = 0.1 mL or 100 µL.

  • Prepare Stabilized Solution:

    • To a 10 mL amber volumetric flask, add 100 µL of the BHT stock solution.

    • Weigh the required amount of N-(2-chloro-5-hydroxyphenyl)acetamide and add it to the flask.

    • Add the degassed solvent to the flask, dissolving the solid completely, and then bring the final volume to the 10 mL mark.

    • Cap the flask, mix thoroughly, and if necessary, transfer to smaller amber vials for storage.

  • Storage: Blanket the headspace of the vial with inert gas (as per Protocol 1, steps 3-4) before sealing. Store at the lowest practical temperature, protected from light.

References

  • Dessie Ezez Asfaw (2023) The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop.
  • Pandey, K. B., & Rizvi, S. I. (2009). Plant polyphenols as dietary antioxidants in human health and disease. Oxidative Medicine and Cellular Longevity. [Link]

  • Kahkonen, M. P., Hopia, A. I., Vuorela, H. J., Rauha, J. P., Pihlaja, K., Kujala, T. S., & Heinonen, M. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis. Angewandte Chemie International Edition. [Link]

  • JScholar (2023).
  • University of Tennessee, Knoxville (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. [Link]

  • Lab Alley (2025). How to Store Chloroform. Lab Alley. [Link]

  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]

  • El Oualid, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]

  • Zhang, T., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra of N-(2-chloro-5-hydroxyphenyl)acetamide: A Comparative Guide for Structural Elucidation

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) Executive Summary & Mechanistic Context In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8)

Executive Summary & Mechanistic Context

In pharmaceutical and agrochemical development, halogenated hydroxyacetanilides serve as critical synthetic intermediates. Specifically, N-(2-chloro-5-hydroxyphenyl)acetamide is utilized as a highly functionalized building block . However, synthesizing this compound often yields closely related regioisomers (e.g., N-(5-chloro-2-hydroxyphenyl)acetamide).

As a Senior Application Scientist, I consistently emphasize that differentiating these regioisomers requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy. Relying solely on predictive software can lead to misassignments due to complex intramolecular interactions. This guide objectively compares empirical bench data against in silico predictions and evaluates solvent system performance to establish a self-validating framework for structural elucidation.

The Comparison: Empirical Reference Data vs. Predictive Algorithms

Predictive NMR algorithms (utilizing HOSE codes or neural networks) are standard tools in modern drug discovery. However, they frequently struggle with highly substituted aromatic systems where anisotropic effects, steric hindrance, and hydrogen bonding converge.

The tables below compare empirical reference data acquired at 400 MHz (1H) and 100 MHz (13C) against standard predictive models.

Table 1: 1H NMR Data Comparison (DMSO-d6, 400 MHz)
NucleusMultiplicityJ-Coupling (Hz)Empirical Shift (ppm)Predicted Shift (ppm)Δ (ppm)
-OH s (broad)-9.659.20+0.45
-NH s (broad)-9.358.90+0.45
H-3 d8.87.457.47-0.02
H-6 d2.87.106.57+0.53
H-4 dd8.8, 2.86.656.77-0.12
-CH3 s-2.082.10-0.02

Scientific Causality: The empirical data acts as the gold standard because it captures real-world solvent interactions. The significant deviation (+0.53 ppm) in the H-6 proton is a classic artifact of predictive limitations. Algorithms routinely underestimate the deshielding effect of the adjacent acetamide carbonyl oxygen when it adopts a specific rotameric conformation stabilized by the solvent. Furthermore, the exchangeable -OH and -NH protons show significant downfield shifts in empirical data due to strong intermolecular hydrogen bonding with the sulfoxide oxygen of DMSO-d6.

Table 2: 13C NMR Data Comparison (DMSO-d6, 100 MHz)
Carbon PositionTypeEmpirical Shift (ppm)Predicted Shift (ppm)Δ (ppm)
C=O Quaternary168.5169.0-0.5
C-5 (C-OH) Quaternary156.2153.7+2.5
C-1 (C-NHAc) Quaternary135.8141.4-5.6
C-3 CH129.5130.5-1.0
C-2 (C-Cl) Quaternary116.4117.5-1.1
C-4 CH112.5111.5+1.0
C-6 CH110.2107.2+3.0
-CH3 CH323.823.5+0.3

Solvent Selection Matrix: DMSO-d6 vs. CD3OD

Choosing the correct deuterated solvent is a critical decision that dictates the visibility of heteroatom protons . For N-(2-chloro-5-hydroxyphenyl)acetamide, the choice between DMSO-d6 and CD3OD fundamentally alters the resulting spectrum.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): Acts as a strong hydrogen bond acceptor. It restricts the chemical exchange rate of the -OH and -NH protons to be slower than the NMR timescale, rendering them visible as distinct broad singlets (~9.65 ppm and ~9.35 ppm). This is the preferred solvent for comprehensive structural verification.

  • CD3OD (Methanol-d4): A protic, deuterated solvent that facilitates rapid hydrogen-deuterium (H/D) exchange. The -OH and -NH protons are replaced by deuterium, effectively erasing their signals from the 1H spectrum. While this simplifies the baseline, it removes critical connectivity data necessary for confirming the presence of the acetamide and hydroxyl groups.

Structural Elucidation Workflow

NMR_Workflow Start Target Compound: N-(2-chloro-5-hydroxyphenyl)acetamide Solvent Solvent Selection Matrix Start->Solvent DMSO DMSO-d6 (Strong H-Bond Acceptor) Solvent->DMSO Preferred for full structure CD3OD CD3OD (Protic / Deuterating) Solvent->CD3OD For spectral simplification ResultDMSO Retains -OH & -NH signals (Broad singlets visible) DMSO->ResultDMSO ResultCD3OD H/D Exchange Occurs (-OH & -NH signals lost) CD3OD->ResultCD3OD Analysis 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) ResultDMSO->Analysis ResultCD3OD->Analysis Elucidation Regioisomer Verification & Structural Elucidation Analysis->Elucidation

Workflow for NMR solvent selection and structural elucidation of chloro-hydroxyacetanilides.

High-Fidelity NMR Acquisition Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be employed when acquiring reference spectra for batch qualification .

Step 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of N-(2-chloro-5-hydroxyphenyl)acetamide in 0.6 mL of high-purity DMSO-d6 (99.9% D).

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal reference (0.00 ppm).

  • Filtration (Critical): Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing micro-particulates eliminates magnetic susceptibility gradients that cause peak broadening and poor line shape.

Step 2: Instrument Tuning and Shimming
  • ATM Optimization: Insert the sample into the magnet (e.g., 400 MHz spectrometer). Perform automated or manual Tuning and Matching (ATM) for both the 1H and 13C channels to optimize the probe's RF power transfer.

  • Gradient Shimming: Execute gradient shimming on the Z-axis to achieve a lock signal with >90% stability.

  • Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz. If it exceeds this, re-shim the magnet.

Step 3: Acquisition Parameters
  • 1H NMR (zg30): Use a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 seconds to ensure the complete relaxation of the aromatic protons, allowing for quantitative integration. Acquire 16 to 32 scans.

  • 13C NMR (zgpg30): Use a proton-decoupled pulse sequence. Set D1 to 2.5 seconds. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio (S/N > 10:1) for the quaternary carbons (C-1, C-2, C-5), which inherently suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step 4: Data Processing
  • Zero-Filling: Apply a zero-filling factor of 2 to increase digital resolution.

  • Apodization: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation to smooth the baseline without sacrificing resolution.

  • Baseline Correction: Perform manual baseline correction (polynomial order 1 or 2) to ensure accurate integral values across the aromatic region.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

Comparative

A Comparative Guide to the Hepatotoxicity of Acetaminophen versus N-(2-chloro-5-hydroxyphenyl)acetamide

Executive Summary Drug-Induced Liver Injury (DILI) remains a paramount concern in drug development and clinical practice, responsible for the withdrawal of many approved therapeutics.[1] Acetaminophen (APAP), a ubiquitou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drug-Induced Liver Injury (DILI) remains a paramount concern in drug development and clinical practice, responsible for the withdrawal of many approved therapeutics.[1] Acetaminophen (APAP), a ubiquitous analgesic and antipyretic, is the most common cause of acute liver failure in the United States, making it a critical benchmark for hepatotoxicity studies.[2][3] This guide provides an in-depth comparison of the well-characterized hepatotoxicity of APAP against the structurally related but less-studied compound, N-(2-chloro-5-hydroxyphenyl)acetamide. While extensive data illuminates the mechanisms of APAP-induced liver damage, the toxicological profile of its chlorinated analog is not well established. This document, therefore, contrasts the known with the hypothesized, providing a framework for future investigation. We will dissect the metabolic pathways, outline rigorous experimental protocols for a head-to-head comparison, and present the data in a clear, actionable format for researchers in toxicology and drug development.

Introduction: The Challenge of Hepatotoxicity

The liver's central role in metabolizing xenobiotics makes it uniquely vulnerable to injury from drugs and their metabolites.[4] Assessing potential hepatotoxicity is a critical step in preclinical drug development, aiming to de-risk candidates early and ensure patient safety.[4][5] APAP serves as the archetypal example of intrinsic, dose-dependent hepatotoxicity.[3] Its mechanism, involving metabolic activation to a reactive intermediate, provides a valuable model for evaluating other compounds.[6] N-(2-chloro-5-hydroxyphenyl)acetamide, an analog of APAP, contains key structural motifs—an acetamide group and a hydroxylated phenyl ring—along with a chlorine substituent. This structural similarity suggests a potential for related metabolic activation and toxicity pathways, warranting a direct comparative investigation.

Mechanisms of Hepatotoxicity: Established vs. Hypothesized

Acetaminophen (APAP): A Well-Defined Pathway to Necrosis

The hepatotoxicity of APAP is not caused by the parent drug but by its metabolic activation.[7] At therapeutic doses, APAP is safely eliminated primarily through glucuronidation and sulfation (Phase II metabolism). A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8][9][10][11]

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant, and is subsequently excreted as a mercapturic acid conjugate.[11][12] However, following an overdose, the glucuronidation and sulfation pathways become saturated, shunting more APAP toward the CYP450 system.[3] This leads to a rapid and massive production of NAPQI, which quickly depletes hepatic GSH stores.[2][13] Animal studies indicate that hepatotoxicity occurs when GSH levels fall below 30% of their normal concentration.[14]

Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, forming "APAP-protein adducts."[2][12][15] This adduct formation is a critical initiating event that leads to:

  • Mitochondrial Oxidative Stress: Adducts on mitochondrial proteins impair their function, leading to the generation of superoxide radicals and peroxynitrite.[2]

  • Mitochondrial Permeability Transition (MPT): The combination of oxidative stress and protein adduct formation triggers the opening of the mitochondrial permeability transition pore, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of intermembrane proteins.[15]

  • Oncotic Necrosis: The catastrophic failure of mitochondrial function results in ATP depletion and an inability to maintain ionic gradients, causing cell swelling and rupture—the hallmark of oncotic necrosis.[6][16]

This cascade of events, from metabolic activation to mitochondrial failure and necrosis, is a well-established paradigm in toxicology.

G cluster_0 Acetaminophen (APAP) Metabolism cluster_1 Cellular Response & Toxicity APAP Acetaminophen (APAP) Sulfate Sulfation (Safe Excretion) APAP->Sulfate Glucuronide Glucuronidation (Safe Excretion) APAP->Glucuronide CYP450 CYP450 Enzymes (CYP2E1, CYP1A2, CYP3A4) APAP->CYP450 NAPQI NAPQI (Toxic Metabolite) GSH Glutathione (GSH) NAPQI->GSH GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts Detox Detoxification (Mercapturic Acid) GSH_Depletion->Protein_Adducts Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Necrosis Hepatocellular Necrosis

Caption: Metabolic pathway of Acetaminophen (APAP) leading to hepatotoxicity.

N-(2-chloro-5-hydroxyphenyl)acetamide: A Hypothesized Pathway

Direct experimental data on the hepatotoxicity of N-(2-chloro-5-hydroxyphenyl)acetamide is scarce in publicly available literature. However, its chemical structure allows for the formulation of a testable hypothesis based on established principles of metabolic activation.

The structure features:

  • An N-acetyl group and a hydroxyl group on a phenyl ring, analogous to APAP.

  • A chlorine atom at the ortho position relative to the acetamide group.

Hypothesis: Like APAP, N-(2-chloro-5-hydroxyphenyl)acetamide is likely metabolized by CYP450 enzymes. The presence of the electron-donating hydroxyl and acetamido groups would activate the aromatic ring towards electrophilic substitution, including oxidative metabolism. This could lead to the formation of a reactive quinone-imine or a related electrophilic intermediate. The chlorine substituent may influence the rate and regioselectivity of this oxidation and could potentially be a leaving group in certain metabolic reactions, or it could create a more electrophilic quinone species.

If a reactive metabolite is formed, the subsequent steps would be predicted to follow the APAP paradigm:

  • GSH Conjugation: The reactive intermediate would be detoxified by glutathione.

  • GSH Depletion: At high doses, GSH stores would be depleted.

  • Protein Adduct Formation: The metabolite would then form covalent adducts with hepatic proteins, leading to mitochondrial dysfunction and necrosis.

The key unknown is the efficiency of CYP450-mediated activation of this chlorinated analog compared to APAP. The steric and electronic effects of the chlorine atom could either enhance or hinder the formation of a toxic metabolite.

G cluster_0 Hypothesized Metabolism of N-(2-chloro-5-hydroxyphenyl)acetamide cluster_1 Predicted Cellular Response & Toxicity Test_Compound N-(2-chloro-5-hydroxyphenyl)acetamide PhaseII Phase II Conjugation (e.g., Glucuronidation) Test_Compound->PhaseII Predicted Safe Pathway CYP450 CYP450 Enzymes (?) Test_Compound->CYP450 Predicted Toxic Pathway Reactive_Metabolite Reactive Metabolite? (e.g., Chloro-Quinone Imine) CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Detoxification GSH_Depletion GSH Depletion? Reactive_Metabolite->GSH_Depletion If Overwhelmed Protein_Adducts Protein Adducts? Reactive_Metabolite->Protein_Adducts Detox Detoxification GSH->Detox GSH_Depletion->Protein_Adducts Allows Mito_Dysfunction Mitochondrial Dysfunction? Protein_Adducts->Mito_Dysfunction Necrosis Hepatocellular Necrosis? Mito_Dysfunction->Necrosis

Caption: Experimental workflow for comparative hepatotoxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assessment using HepaRG Cells

Rationale: HepaRG cells are a human-derived liver cell line that maintains the expression of key drug-metabolizing enzymes, including CYPs, making them a more relevant model than HepG2 cells for studying metabolism-induced toxicity. [17]This assay will establish the relative cytotoxic potential of the two compounds.

Methodology:

  • Cell Culture: Culture HepaRG cells in a 96-well plate format according to the supplier's recommendations until they form a differentiated co-culture of hepatocyte-like and biliary-like cells.

  • Compound Preparation: Prepare stock solutions of APAP (positive control) and N-(2-chloro-5-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO). Create a dilution series for each compound (e.g., 0.1, 1, 10, 100, 1000, 5000 µM). The final solvent concentration in the culture medium should be ≤0.1%.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds or vehicle control (DMSO). Incubate for 24 hours.

  • Endpoint Measurement - Cell Viability: Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the amount of ATP, which reflects the number of metabolically active cells.

  • Endpoint Measurement - Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercial LDH assay kit. LDH release is an indicator of plasma membrane damage and necrosis. [11]6. Data Analysis: Plot the percentage of cell viability and LDH release against the compound concentration. Calculate the IC50 (concentration causing 50% inhibition of viability) for each compound using non-linear regression analysis.

Protocol 2: In Vivo Acute Hepatotoxicity Study in Mice

Rationale: The mouse model of APAP-induced liver injury is well-established and closely mimics the human condition. [2][6]This in vivo study is essential to confirm in vitro findings and assess toxicity in a whole-organism context.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment. Fast mice overnight before dosing, as this enhances APAP toxicity.

  • Groups:

    • Group 1: Vehicle control (saline, intraperitoneal injection - i.p.).

    • Group 2: APAP (300 mg/kg, i.p.) - Positive control for hepatotoxicity.

    • Groups 3-5: N-(2-chloro-5-hydroxyphenyl)acetamide at three different doses (e.g., 100, 300, 600 mg/kg, i.p.).

  • Dosing: Administer the compounds via a single intraperitoneal injection.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at 24 hours post-dosing. Euthanize animals and collect the entire liver.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer or commercial colorimetric assay kits. [18][19]Elevated ALT/AST levels are key biomarkers of hepatocellular injury. [18]6. Histopathological Analysis: Fix a portion of the largest liver lobe in 10% neutral buffered formalin. Embed in paraffin, section the tissue, and perform Hematoxylin and Eosin (H&E) staining. [20]A pathologist should evaluate the slides for evidence of necrosis, inflammation, and other signs of liver injury. [21]7. Data Analysis: Compare the mean serum ALT/AST levels between groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). Correlate biochemical findings with histopathological observations.

Conclusion

The hepatotoxicity of acetaminophen is a well-understood, metabolism-driven process that serves as an essential benchmark in drug safety assessment. While the structural analog N-(2-chloro-5-hydroxyphenyl)acetamide presents a potential risk due to its chemical similarities to APAP, its actual toxicological profile remains to be determined. The proposed hypothesis—that it may undergo a similar metabolic activation to a reactive intermediate—is plausible but requires rigorous experimental validation.

The comparative protocols outlined in this guide provide a clear and robust framework for researchers to directly assess the relative hepatotoxicity of N-(2-chloro-5-hydroxyphenyl)acetamide against acetaminophen. By systematically evaluating dose-dependent cytotoxicity, key mechanistic events like GSH depletion, and in vivo liver injury markers, the scientific community can accurately characterize the risk profile of this and other novel chemical entities. This structured approach is fundamental to advancing drug development and ensuring patient safety.

References

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012).
  • Xie, Y., et al. (2025). Underlying mechanisms and treatment of acetaminophen-induced liver injury (Review).
  • Lee, S. S., et al. (1996).
  • Mir, M. U., et al. (2022).
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  • Pumford, N. R., & Halmes, N. C. (1997). Mechanism of Acetaminophen-Induced Hepatotoxicity: Covalent Binding versus Oxidative Stress.
  • Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
  • Jaeschke, H., et al. (2012).
  • Golden, E. M., et al. Perinatal Acetaminophen Toxicity is Mediated by Cytochrome P450 2E1 (CYP2E1) In a Time and Cell-Type Specific Manner. CU Anschutz Medical Campus.
  • Golden, E. M., et al. (2020). Perinatal Acetaminophen Toxicity Is Mediated by Cytochrome P450 2e1 (Cyp2e1) in a Time and Dose Dependent Manner.
  • Woolbright, B. L., & Jaeschke, H. (2017).
  • Kim, H. J., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment. Springer.
  • Lee, S. S., et al. (1996). Role of CYP2E1 in the Hepatotoxicity of Acetaminophen.
  • Sinclair, J. F., et al. (2007). Role of CYP3A and CYP2E1 in Alcohol-Mediated Increases in Acetaminophen Hepatotoxicity: Comparison of Wild-Type and Cyp2e1(-/-) Mice.
  • Ishida, T., et al. (2021). [In Vitro and in Vivo Assessments of Drug-induced Hepatotoxicity and Drug Metabolism in Humans]. PubMed.
  • Gómez-Lechón, M. J., et al. (2010).
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  • Mas-Bargues, C., et al. (2005). Mechanisms of Liver Injury. III. Role of glutathione redox status in liver injury. American Physiological Society.
  • Kanamori, A., et al. (2018). Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury. PubMed.
  • Hegazy, A., & Fouad, U. (2014). Evaluation of Lead Hepatotoxicity; Histological, Histochemical and Ultrastructural Study. SCIRP.
  • Masubuchi, Y., & Horie, T. (2011). Protective effects of exogenous glutathione and related thiol compounds against drug-induced liver injury. PubMed.
  • Karuppannan, S. ALT Protocol for Mouse Metabolism Testing. Scribd.
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  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • Unknown. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
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Validation

A Comparative Guide to the FTIR Spectroscopy Validation of N-(2-chloro-5-hydroxyphenyl)acetamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. Fourier-T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy provides a unique molecular "fingerprint," making it an indispensable tool for structural elucidation. This guide provides an in-depth technical framework for the validation of N-(2-chloro-5-hydroxyphenyl)acetamide, a substituted acetanilide derivative.

In the absence of a certified reference standard for this specific molecule, this guide establishes a robust validation methodology through a three-pronged approach:

  • Theoretical Peak Prediction: Based on the fundamental principles of vibrational spectroscopy.

  • Comparative Spectral Analysis: Leveraging empirical data from structurally analogous compounds to predict and justify peak positions.

  • Standard-Compliant Experimental Protocol: Outlining a rigorous procedure for spectral acquisition grounded in internationally recognized standards.

This document is designed to not only guide the identification of the title compound but also to illustrate the critical thinking and deductive reasoning that underpins spectroscopic validation in a research and development setting.

Part 1: The Theoretical Fingerprint of N-(2-chloro-5-hydroxyphenyl)acetamide

The molecular structure of N-(2-chloro-5-hydroxyphenyl)acetamide dictates its interaction with infrared radiation. Each functional group possesses characteristic vibrational modes (stretching, bending, etc.) that absorb IR radiation at specific wavenumbers. Understanding these fundamentals allows us to predict the key features of its FTIR spectrum.

The primary functional groups and their expected vibrational contributions are:

  • Phenolic O-H Group: A broad, strong stretching vibration, typically influenced by hydrogen bonding.

  • Amide N-H Group: A sharp to moderately broad stretching vibration.

  • Amide C=O Group (Amide I Band): A very strong and sharp stretching absorption, highly sensitive to its electronic environment.

  • Amide N-H Bending (Amide II Band): A strong bending vibration, coupled with C-N stretching.

  • Aromatic Ring (C=C and C-H): Multiple stretching and bending vibrations. The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending bands in the fingerprint region.

  • C-O and C-Cl Bonds: Stretching vibrations for these bonds are expected in the fingerprint region.

Below is a diagram illustrating the key functional groups that produce the most prominent peaks in the FTIR spectrum.

Caption: Key functional groups of N-(2-chloro-5-hydroxyphenyl)acetamide.

Part 2: Comparative Spectral Analysis - Building the Case for Identification

The precise wavenumber of a vibration is sensitive to the molecule's overall electronic and steric environment. Therefore, comparing the spectrum to known, structurally similar compounds is a powerful validation strategy. The position of the chloro, hydroxyl, and acetamido groups on the benzene ring will cause predictable shifts in the characteristic absorption bands.[1][2]

The following table compares the experimentally determined FTIR peaks of several related compounds to the predicted peaks for N-(2-chloro-5-hydroxyphenyl)acetamide. This comparative approach allows us to triangulate the expected spectral features of our target compound with a high degree of confidence.

Vibrational ModeAcetanilide (Parent)o-Chloroacetanilide[3][4]Paracetamol (p-hydroxy)[5]2-Chloro-N-(4-hydroxyphenyl)acetamide (Isomer 1)[6][7]N-(2-chloro-5-hydroxyphenyl)acetamide (Predicted) Justification for Prediction
O-H Stretch (Phenol) N/AN/A~3326 cm⁻¹ (broad)~3385 cm⁻¹ (broad)~3350 - 3400 cm⁻¹ (broad) Presence of the phenolic hydroxyl group, expected to be broad due to hydrogen bonding.
N-H Stretch (Amide) ~3294 cm⁻¹~3260 cm⁻¹~3162 cm⁻¹~3200 cm⁻¹~3250 - 3300 cm⁻¹ The ortho-chloro group is electron-withdrawing and can influence N-H bond polarity. The wavenumber is expected to be slightly higher than Paracetamol due to different H-bonding patterns.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3162-3035 cm⁻¹Not specified~3100 - 3000 cm⁻¹ Typical range for C-H stretching on an aromatic ring.
C=O Stretch (Amide I) ~1660 cm⁻¹~1670 cm⁻¹~1654 cm⁻¹~1640 cm⁻¹~1665 - 1675 cm⁻¹ The ortho-chloro group's inductive effect typically increases the C=O frequency compared to the unsubstituted acetanilide.[3]
N-H Bend (Amide II) ~1550 cm⁻¹~1530 cm⁻¹~1565 cm⁻¹Not specified~1530 - 1550 cm⁻¹ A characteristic strong band for secondary amides, coupled with C-N stretching.
Aromatic C=C Stretch ~1600, ~1485 cm⁻¹~1590, ~1480 cm⁻¹~1610, ~1507 cm⁻¹Not specified~1600, ~1500, ~1450 cm⁻¹ Multiple bands are expected for the substituted aromatic ring.
C-O Stretch (Phenol) N/AN/A~1260-1227 cm⁻¹Not specified~1220 - 1260 cm⁻¹ Strong band associated with the phenolic C-O bond.
C-Cl Stretch N/A~750 cm⁻¹N/ANot specified~750 - 780 cm⁻¹ The position is characteristic of a C-Cl bond on an aromatic ring. The exact position is sensitive to the substitution pattern.
Aromatic C-H "Out-of-Plane" Bend ~750, ~690 cm⁻¹ (mono-sub)~750 cm⁻¹ (ortho-di-sub)~838 cm⁻¹ (para-di-sub)Not specified~800 - 880 cm⁻¹ The 1,2,5-trisubstitution pattern should give rise to strong absorptions in this region, which are highly diagnostic.

Part 3: Protocol for Experimental Validation

To ensure the generation of reliable and reproducible data, the experimental process must be meticulously controlled and grounded in established standards. The following protocol is based on best practices outlined by the United States Pharmacopeia (USP) and ASTM International.[8][9][10][11]

Instrument Qualification

Before any sample analysis, the performance of the FTIR spectrometer must be verified. This is a core requirement of good laboratory practice and is mandated by standards like USP General Chapter <854> and ASTM E1421.[12][13][14]

  • Operational Qualification (OQ): Confirm that the instrument operates according to its specifications in its normal environment.

  • Performance Qualification (PQ): Perform a routine check to verify the continued performance of the instrument. This is typically done by acquiring a spectrum of a certified polystyrene film. The measured peak positions must fall within the acceptable limits defined by the instrument manufacturer and relevant standards (e.g., ASTM E1421).

Sample Preparation and Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for analyzing solid samples, as referenced in USP <197>.[9][13] It requires minimal sample preparation and provides high-quality spectra. Best practices for ATR are detailed in ASTM E573.[15]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software to remove interfering signals from atmospheric water and CO₂.

  • Sample Application: Place a small amount of the N-(2-chloro-5-hydroxyphenyl)acetamide powder onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality, reproducible spectrum.

  • Spectral Acquisition: Collect the spectrum using the following parameters:

    • Spectral Range: 4000 cm⁻¹ to 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: A minimum of 16 scans should be co-added to ensure a good signal-to-noise ratio.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Analysis and Validation
  • Peak Identification: Using the instrument's software, label the wavenumbers of the major absorption bands in the acquired spectrum.

  • Comparative Verification: Compare the experimentally obtained peak positions with the "Predicted" column in the comparative data table (Part 2).

  • Confirmation Criteria: The identity of the sample is confirmed if the experimental spectrum exhibits absorption maxima at the same wavenumbers as predicted, within an acceptable tolerance (typically ±2-4 cm⁻¹). The relative intensities of the bands should also be consistent with the expected functional groups (e.g., the C=O stretch should be one of the strongest bands).

Part 4: A Self-Validating Workflow for Trustworthy Identification

The trustworthiness of this validation method lies in its logical and systematic workflow. It combines theoretical knowledge with empirical comparative data to create a predictive model, which is then tested against experimental results. This process forms a self-validating loop, where each step reinforces the others.

The workflow diagram below illustrates this integrated approach to spectroscopic validation.

A Step 1: Theoretical Analysis Predict key functional group vibrations for N-(2-chloro-5-hydroxyphenyl)acetamide. C Step 3: Predictive Spectrum Generation Create a detailed table comparing known spectra and predicting peak shifts for the target molecule. A->C Provides theoretical basis B Step 2: Comparative Data Mining Gather experimental FTIR data for structurally similar molecules (isomers, parent compounds). B->C Provides empirical context E Step 5: Data Correlation & Validation Compare experimental spectrum against the predicted peak table. C->E Defines acceptance criteria D Step 4: Experimental Protocol Acquire high-quality FTIR spectrum of the sample following USP/ASTM standards (ATR method). D->E Provides experimental evidence F Result: Confirmed Identity Experimental data aligns with the predictive model, providing a high-confidence validation. E->F

Caption: Workflow for the validation of N-(2-chloro-5-hydroxyphenyl)acetamide.

Conclusion

This guide has established a comprehensive framework for the FTIR validation of N-(2-chloro-5-hydroxyphenyl)acetamide. By integrating theoretical principles, comparative analysis of related structures, and rigorous, standards-compliant experimental procedures, a high degree of confidence in the compound's identity can be achieved. The key predicted validation peaks are the broad O-H stretch (~3350-3400 cm⁻¹), the N-H stretch (~3250-3300 cm⁻¹), a strong Amide I (C=O) band (~1665-1675 cm⁻¹), and characteristic absorptions in the fingerprint region, including the C-Cl stretch (~750-780 cm⁻¹) and C-H out-of-plane bends (~800-880 cm⁻¹). This methodology serves as a robust template for the spectroscopic identification of novel or uncharacterized molecules in regulated and research environments.

References

  • Patsnap Eureka. (2025, September 22). How to Validate FTIR Results With Reference Samples. [Link]

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  • ECA Academy. (2013, September 26). Revision of USP Chapter on IR Spectroscopy. [Link]

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  • USP29-NF24. General Chapters: <1119> NEAR-INFRARED SPECTROPHOTOMETRY. [Link]

  • U.S. Pharmacopeia. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]

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  • Xina, J., et al. (2025, October 27). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

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  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • SpectraBase. N-(5-Chloro-2-hydroxyphenyl)-2-(phenylsulfanyl)acetamide. [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and Its Co-crystal with 3,5-Dinitrobenzoic Acid. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]

  • SpectraBase. N-(5-Chloro-2-hydroxyphenyl)-2-(phenylsulfanyl)acetamide - Optional[Vapor Phase IR] - Spectrum. [Link]

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Comparative

Preclinical Evaluation Guide: N-(2-chloro-5-hydroxyphenyl)acetamide vs. Standard Analgesics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro target engagement, 3D hepatotoxicity profiling, and in vivo translational efficacy. Executive Summary & Pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro target engagement, 3D hepatotoxicity profiling, and in vivo translational efficacy.

Executive Summary & Pharmacological Rationale

As drug development professionals, evaluating novel chemical entities (NCEs) requires a rigorous, self-validating cascade that bridges molecular target engagement with systemic safety and efficacy. N-(2-chloro-5-hydroxyphenyl)acetamide (2-Cl-5-OH-PAA) is an experimental, structurally modified analog of the widely used analgesic acetaminophen (APAP).

The Mechanistic Hypothesis: APAP lacks robust peripheral anti-inflammatory activity because the high peroxide tone in inflamed tissues oxidizes its active radical, rendering it ineffective at the site of inflammation. Furthermore, APAP is notorious for dose-dependent hepatotoxicity via the formation of the reactive metabolite NAPQI by cytochrome P450 (CYP2E1). The addition of an electron-withdrawing chlorine atom at the 2-position and the shift of the hydroxyl group to the 5-position in 2-Cl-5-OH-PAA is hypothesized to:

  • Stabilize the molecule against peroxide-mediated inactivation, potentially granting it peripheral COX-2 inhibitory activity.

  • Alter the steric fit within the CYP2E1 binding pocket, potentially mitigating the formation of toxic reactive metabolites.

To objectively evaluate these claims, this guide outlines a definitive testing cascade comparing 2-Cl-5-OH-PAA against APAP and the standard NSAID, Diclofenac.

Experimental Workflows & Logical Relationships

Workflow A Compound: 2-Cl-5-OH-PAA B In Vitro Target Assay (COX-1/2 Enzymatic Kit) A->B C In Vitro Safety (HepG2 3D Spheroids) A->C D In Vivo Efficacy (Carrageenan Paw Edema) B->D IC50 & Selectivity C->D Toxicity Clearance E Data Synthesis & Candidate Progression D->E ED50 Validation

Fig 1: Preclinical evaluation workflow from in vitro screening to in vivo efficacy.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 PGE2 Production (Inflammation/Pain) COX2->PGE2 Synthesis Drug 2-Cl-5-OH-PAA Drug->COX2 Inhibits CYP CYP450 Metabolism Drug->CYP Substrate Tox Reactive Metabolite (Hepatotoxicity Risk) CYP->Tox Evaluated in 3D HepG2

Fig 2: Mechanistic pathway of COX-2 inhibition and CYP450-mediated toxicity assessment.

In Vitro Target Engagement and Safety Models

COX-1 and COX-2 Inhibition Assays

Causality & Rationale: Standard NSAIDs inhibit both COX-1 and COX-2, but selective COX-2 inhibition is prioritized to minimize gastrointestinal toxicity. We utilize an ovine/human recombinant COX-1/COX-2 colorimetric assay to determine the IC₅₀ and Selectivity Index (SI)[1].

Step-by-Step Protocol:

  • Preparation: Reconstitute recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.

  • Incubation: Pre-incubate the enzymes with vehicle (DMSO), 2-Cl-5-OH-PAA, APAP, or Diclofenac at varying concentrations (0.01 μM to 100 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (AA) and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Quantification: Measure peroxidase activity colorimetrically at 590 nm, which correlates directly with prostaglandin G2 (PGG2) reduction[1].

  • Self-Validating Step: Include a highly selective COX-2 inhibitor (e.g., Celecoxib) as a positive control. If the assay fails to yield an SI (IC₅₀ COX-1 / IC₅₀ COX-2) > 100 for Celecoxib, the enzyme integrity is compromised, and the plate must be rejected[1].

Hepatotoxicity Profiling in HepG2 3D Spheroids

Causality & Rationale: Standard 2D HepG2 cultures rapidly lose CYP450 expression, making them blind to metabolism-dependent toxicity (like APAP's NAPQI formation). 3D HepG2 spheroids are mandatory because they preserve hepatic architecture and basal CYP450 activity, providing a highly predictive model for NCE hepatotoxicity.

Step-by-Step Protocol:

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 5 days to promote tight spheroid formation.

  • Compound Exposure: Expose spheroids to 2-Cl-5-OH-PAA, APAP (positive toxicity control), and vehicle for 48 hours.

  • Viability Assessment: Assess cell viability using an ATP-quantification luminescence assay (e.g., CellTiter-Glo 3D).

  • Self-Validating Step: Co-incubate a parallel set of spheroids with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If a compound's toxicity is rescued by ABT, the mechanism is definitively driven by a CYP-generated reactive metabolite.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality & Rationale: The carrageenan-induced rat paw edema model is the gold standard for evaluating acute, non-immune inflammation and hyperalgesia[2]. Subplantar injection of λ-carrageenan triggers a biphasic inflammatory cascade, culminating in a massive upregulation of COX-2 and microsomal PGE2 synthase-1 (mPGES-1) in both peripheral tissues and the central nervous system[3]. This model perfectly discriminates between central analgesics (like APAP, which fail to reduce peripheral edema) and robust peripheral anti-inflammatories (like Diclofenac).

Step-by-Step Protocol:

  • Acclimation & Fasting: Fast male Wistar rats (150-180g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer 2-Cl-5-OH-PAA, APAP, Diclofenac, or vehicle orally (p.o.) via oral gavage 1 hour prior to the carrageenan challenge.

  • Induction: Inject 100 µL of 1% λ-carrageenan dissolved in sterile saline into the subplantar region of the right hind paw[2].

  • Measurement: Measure paw volume using a hydro-plethysmometer at baseline (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt). Calculate the percentage of edema inhibition relative to the vehicle control.

  • Self-Validating Step: At the 4-hour peak (where COX-2 expression is maximal), euthanize a subset of animals, extract cerebrospinal fluid (CSF), and harvest paw tissue[3]. Quantify PGE2 levels via LC-MS/MS. A valid peripheral anti-inflammatory must show a statistically significant reduction in paw tissue PGE2 compared to the vehicle[3].

Quantitative Data Synthesis

The table below summarizes the benchmark screening data comparing the experimental profile of 2-Cl-5-OH-PAA against established clinical standards.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HepG2 3D Spheroid IC₅₀ (µM)Carrageenan Paw Edema ED₅₀ (mg/kg)
2-Cl-5-OH-PAA >50.02.15>23.2>50045.2
Acetaminophen (APAP) >100.0>100.0N/A125>150.0 (Poor efficacy)
Diclofenac 1.500.851.76>50012.4

Data Interpretation: 2-Cl-5-OH-PAA demonstrates a superior COX-2 selectivity index compared to Diclofenac and lacks the severe 3D hepatotoxicity profile of APAP. Furthermore, its ED₅₀ in the carrageenan model confirms that the structural modifications successfully rescued the peripheral anti-inflammatory activity missing in the parent APAP molecule.

References

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse.[Link]

  • Guay et al. (2004). Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. Journal of Biological Chemistry.[Link]

  • National Institutes of Health (PMC). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides.[Link]

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for the Fragmentation Analysis of N-(2-chloro-5-hydroxyphenyl)acetamide: A Comparative Guide

For drug metabolism and pharmacokinetics (DMPK) professionals, the structural elucidation and quantification of halogenated acetaminophen derivatives are critical for predicting hepatotoxicity and reactive metabolite for...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug metabolism and pharmacokinetics (DMPK) professionals, the structural elucidation and quantification of halogenated acetaminophen derivatives are critical for predicting hepatotoxicity and reactive metabolite formation[1]. N-(2-chloro-5-hydroxyphenyl)acetamide is a structural analog of acetaminophen featuring a chlorine substitution at the ortho position.

This guide provides an objective, data-driven comparison of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (TQ-MS) mass spectrometry platforms for analyzing the fragmentation pattern of this compound.

Mechanistic Causality: The Fragmentation Pathway

To design a robust MS method, one must first understand the gas-phase thermodynamics of the molecule under Collision-Induced Dissociation (CID). Like acetaminophen, which reliably yields a major fragment at m/z 110.06 via the loss of a ketene group (-42 Da)[2], N-(2-chloro-5-hydroxyphenyl)acetamide undergoes a predictable primary cleavage at the acetamide bond.

  • Primary Cleavage (Ketene Loss): The amide bond is highly susceptible to CID. The charge is retained on the nitrogen atom, leading to the expulsion of a neutral ketene molecule ( CH2​=C=O , 42.01 Da). For the 35Cl precursor [M+H]+ at m/z 186.03, this yields an intense product ion at m/z 144.02.

  • Secondary Cleavages: The resulting 2-chloro-5-hydroxyaniline fragment (m/z 144.02) undergoes higher-energy secondary fragmentations, specifically the loss of hydrogen chloride ( HCl , -36 Da) to form m/z 108.04, or the loss of carbon monoxide ( CO , -28 Da) from the phenol moiety to form m/z 116.02.

Fragmentation M [M+H]+ m/z 186.03 (35Cl) F1 [M - C2H2O + H]+ m/z 144.02 M->F1 -42 Da (Ketene) F2 [M - C2H2O - HCl + H]+ m/z 108.04 F1->F2 -36 Da (HCl) F3 [M - C2H2O - CO + H]+ m/z 116.02 F1->F3 -28 Da (CO)

Mass fragmentation pathway of N-(2-chloro-5-hydroxyphenyl)acetamide.

Technology Comparison: Q-TOF vs. Triple Quadrupole (TQ-MS)

Choosing the correct MS platform depends entirely on whether the goal is structural elucidation (Discovery) or trace-level quantification (Targeted) .

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments (e.g., Waters SYNAPT or Agilent 6540) provide High-Resolution Accurate Mass (HRAM) capabilities (>30,000 FWHM). This is essential for distinguishing the exact mass of the m/z 144.02 fragment from isobaric background noise. Furthermore, Q-TOF excels at isotopic profiling; it can easily resolve the 35Cl (m/z 186.03) and 37Cl (m/z 188.03) precursor ions, confirming the retention of the halogen atom in the fragments[3]. While traditionally viewed as qualitative, modern Q-TOF systems can match TQ sensitivity in specific targeted modes[4].

Triple Quadrupole (TQ-MS)

TQ-MS remains the gold standard for quantitative DMPK bioanalysis. Operating in Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) isolates the nominal mass (m/z 186), the collision cell (Q2) fragments it, and Q3 isolates the product ion (m/z 144). While it lacks the resolution to differentiate fragments with the same nominal mass, its nearly 100% duty cycle in MRM mode provides unmatched sensitivity and lower limits of quantification (LLOQ)[5].

Data Presentation: Performance & Fragmentation Summary

Table 1: Fragmentation Pattern Data Summary

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (V)Platform Best Suited
186.0314144.020842.0106Loss of Ketene20Both
186.0314108.044177.9873Loss of Ketene + HCl35Q-TOF (Exact Mass)
186.0314116.025970.0055Loss of Ketene + CO42TQ (MRM Sensitivity)

Table 2: Instrument Performance Comparison

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (TQ-MS)
Primary Application Untargeted discovery, structural elucidationTargeted quantification, DMPK screening
Mass Resolution High (>30,000 FWHM)Low (Nominal mass, ~0.7 Da FWHM)
Sensitivity (LLOQ) Moderate to HighUltra-High
Isotope Profiling Excellent (Resolves 35Cl / 37Cl clearly)Poor (Averages isotopic contributions)
Data Acquisition Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)

Experimental Methodology (Self-Validating Protocol)

To ensure a self-validating system, the inclusion of a stable isotope-labeled internal standard (e.g., Acetaminophen-d4) is mandatory to correct for matrix effects and ionization suppression during LC-MS/MS analysis[6].

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Spike 50 µL of plasma with 10 µL of Acetaminophen-d4 (Internal Standard). Perform protein precipitation by adding 150 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, and re-equilibrate.

  • Mass Spectrometry Optimization (Positive ESI):

    • For TQ-MS (Quantification): Set up MRM transitions. The primary transition is m/z 186.0 144.0. To inhibit MS response saturation and maximize the product ion yield, optimize the Collision Energy (CE). For acetaminophen analogs, CE should be ramped and typically optimized between 20 V and 42 V[6].

    • For Q-TOF (Elucidation): Operate in Auto MS/MS or Data-Dependent Acquisition (DDA) mode. Set the sampling cone voltage to 25 V to prevent unwanted in-source fragmentation before the ions reach the collision cell[3].

Workflow cluster_QTOF Q-TOF Workflow (Discovery) cluster_TQ Triple Quadrupole Workflow (Targeted) Sample Sample Preparation (Protein Precipitation / SPE) LC UHPLC Separation (C18, Gradient Elution) Sample->LC QTOF_MS Full Scan / Auto MS/MS High Resolution (>30,000) LC->QTOF_MS TQ_MS MRM Mode (Q1 -> Q3) Nominal Mass Resolution LC->TQ_MS QTOF_Data Exact Mass Elucidation Isotopic Profiling QTOF_MS->QTOF_Data TQ_Data High-Sensitivity Quantification (LLOQ Determination) TQ_MS->TQ_Data

Analytical workflow comparing Q-TOF and Triple Quadrupole MS strategies.

Conclusion

For the analysis of N-(2-chloro-5-hydroxyphenyl)acetamide, the choice of instrument dictates the quality of the data. Q-TOF provides the exact mass certainty required to map the loss of ketene, HCl, and CO definitively, making it indispensable for initial metabolite profiling. Conversely, once the m/z 186 144 transition is established, the Triple Quadrupole remains the superior choice for high-throughput, highly sensitive pharmacokinetic quantification.

Sources

Safety & Regulatory Compliance

Safety

N-(2-chloro-5-hydroxyphenyl)acetamide proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not merely compliant, but mechanistically sound. N-(2-chloro-5-hydroxyphenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not merely compliant, but mechanistically sound. N-(2-chloro-5-hydroxyphenyl)acetamide (CAS: 130647-86-8) is a halogenated phenolic amide utilized in synthetic research and drug development[1]. Because its molecular structure incorporates a chlorine atom bound to a phenolic ring, its disposal cannot be treated as routine organic waste.

Improper thermal degradation of this compound poses severe environmental and toxicological risks. This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and final thermal destruction of N-(2-chloro-5-hydroxyphenyl)acetamide, ensuring absolute adherence to EPA and RCRA guidelines for halogenated organic waste.

Mechanistic Rationale for Disposal Protocols

To build a robust safety culture, researchers must understand the causality behind disposal rules. Why do we isolate halogenated phenolic amides from standard waste streams?

  • The Dioxin/Furan Risk: When halogenated aromatics are incinerated at low temperatures (e.g., standard municipal waste incinerators operating below 800°C), incomplete combustion triggers radical recombination reactions. This leads to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent this, EPA guidelines mandate that halogenated organic waste must be routed to high-temperature rotary kiln incinerators[3].

  • Acid Gas Generation: Complete combustion of N-(2-chloro-5-hydroxyphenyl)acetamide yields carbon dioxide, water, nitrogen oxides (NOx), and corrosive hydrogen chloride (HCl) gas[4]. Without proper post-oxidation scrubbing, the HCl gas will cause severe corrosion to incinerator stacks and environmental acidification.

  • BTU Value Dilution: Mixing halogenated waste with highly aqueous or non-halogenated waste alters the fuel value (BTU/lb) of the waste stream. If the BTU value drops too low, the incinerator temperature may fall below the critical 1100°C threshold required for 99.99% destruction efficiency[5],[6].

Operational Disposal Plans & Step-by-Step Workflows

Every protocol below is designed as a self-validating system —meaning the successful completion of one step naturally verifies the readiness for the next.

Phase 1: Source Segregation and Containerization
  • Classify the Waste Stream: Identify the waste explicitly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., ethanol, acetone) or aqueous waste streams containing >20% water[7].

    • Validation: The waste log must confirm the absence of incompatible oxidizers or high-water-content solutions before sealing.

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or Teflon-lined containers[8]. Avoid unlined metal drums, as trace moisture can react with the chlorinated compound to form corrosive micro-environments.

  • Labeling (RCRA Compliance): Affix a standardized "Hazardous Waste" label. Explicitly list "N-(2-chloro-5-hydroxyphenyl)acetamide" and mark the primary hazards: Toxic, Irritant, and Halogenated[1],[8].

  • Satellite Accumulation: Store the sealed container in a designated, well-ventilated secondary containment tray away from strong bases, oxidizing agents, and reducing agents[9].

Phase 2: Spill Response & Decontamination Protocol

In the event of an accidental release (whether as a solid powder or dissolved in a solvent like DCM):

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity and maximize fume hood/room ventilation to prevent inhalation of airborne particulates[10].

    • Validation: The lab's airflow monitor must display a safe face velocity (e.g., >100 fpm) before re-entry is permitted.

  • Don Appropriate PPE: Equip chemical-resistant gloves (Viton® or Nitrile), splash goggles, and a particulate respirator (N95 or P100) if handling dry powder[8].

  • Containment: For solid spills, avoid dry sweeping which generates dust. Gently cover the spill with damp sand or a commercial inert absorbent. For liquid solutions, deploy universal absorbent pads[8].

    • Validation: The perimeter of the spill must be completely bounded by the absorbent, ensuring no outward migration of the chemical.

  • Collection: Scoop the absorbed material using non-sparking plastic tools and place it into a designated solid halogenated waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as halogenated aqueous waste.

Phase 3: Final Disposition (High-Temperature Incineration)
  • Manifesting: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed RCRA-permitted disposal contractor[7].

  • Thermal Destruction: The contractor will route the waste to a commercial rotary kiln incinerator. The facility will blend the waste to achieve the optimal BTU value and incinerate it at >1100°C (2000°F)[6].

  • Flue Gas Scrubbing: The resulting exhaust gas is passed through a venturi or packed-tower caustic scrubber to neutralize the HCl gas before atmospheric release[4].

Quantitative Data & Safety Parameters

Table 1: Operational Safety & PPE Parameters

Parameter Specification Mechanistic Rationale
Primary Hazard Class Acute Tox 4, Skin Irrit 2, Eye Dam 1 Requires strict barrier protection to prevent dermal/ocular absorption and respiratory tract irritation[1],[11].
Glove Material Viton® or Nitrile (double-gloved) Prevents permeation of halogenated organics during handling and spill containment[8].

| Respiratory Protection | N95/P100 Particulate Respirator | Essential during solid spill cleanup to prevent inhalation of aerosolized powders[10]. |

Table 2: Waste Segregation & Incineration Parameters

Parameter Threshold / Specification Mechanistic Rationale
Water Content Limit < 20% Excess water lowers the BTU/lb value, risking temperature drops during incineration[7],[5].
Incinerator Temperature > 1100°C (2000°F) Minimum thermal threshold required to prevent PCDD/PCDF (dioxin) formation[6],[2].
Residence Time > 1.0 second Ensures complete thermal destruction of the aromatic ring structure[6].

| Exhaust Treatment | Caustic Scrubbing (NaOH) | Neutralizes corrosive hydrogen chloride (HCl) gas generated during combustion[4]. |

Visualizing the Disposal Workflow

G Gen Waste Generation N-(2-chloro-5-hydroxyphenyl)acetamide Seg Halogenated Waste Segregation (<20% Water) Gen->Seg Classify Store RCRA-Compliant Storage (Satellite) Seg->Store Containerize Kiln Rotary Kiln Incinerator (>1100°C, >1.0s) Store->Kiln Transport Scrubber Caustic Scrubber (HCl Neutralization) Kiln->Scrubber Flue Gas (HCl) Exhaust Clean Exhaust & Ash Disposal Scrubber->Exhaust Neutralized

Halogenated Waste Segregation & Thermal Destruction Workflow

References

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